Product packaging for Ethyl everninate(Cat. No.:CAS No. 6110-36-7)

Ethyl everninate

カタログ番号: B1203233
CAS番号: 6110-36-7
分子量: 210.23 g/mol
InChIキー: PJOOIAZRUIIQMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate (CAS 6110-36-7), also known as ethyl everninate, is a natural aromatic ester with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . This compound is of significant interest in natural product research as it is found in plant species such as Oakmoss ( Evernia prunastri ) and Sassafras ( Sassafras albidum ) . Researchers can analyze this compound using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . The presence of both hydroxy and methoxy substituents on the benzoate ring defines its specific chemical properties, including a calculated LogP of 3.04, which indicates its hydrophobicity . This characteristic is valuable in studies of plant metabolomics, the biosynthesis of lichen-derived metabolites, and as a standard in analytical method development. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4 B1203233 Ethyl everninate CAS No. 6110-36-7

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

6110-36-7

分子式

C11H14O4

分子量

210.23 g/mol

IUPAC名

ethyl 2-hydroxy-4-methoxy-6-methylbenzoate

InChI

InChI=1S/C11H14O4/c1-4-15-11(13)10-7(2)5-8(14-3)6-9(10)12/h5-6,12H,4H2,1-3H3

InChIキー

PJOOIAZRUIIQMU-UHFFFAOYSA-N

正規SMILES

CCOC(=O)C1=C(C=C(C=C1C)OC)O

他のCAS番号

6110-36-7

製品の起源

United States

Foundational & Exploratory

Ethyl Everninate: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl everninate is a naturally occurring monoaromatic phenol (B47542) derivative found in certain lichen species. As a secondary metabolite, it is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to the potential biological activities associated with this class of compounds. This technical guide provides an in-depth overview of the primary natural source of this compound, detailed methodologies for its extraction and isolation, and a summary of relevant quantitative data.

Natural Source

The principal natural source of this compound is the lichen Evernia prunastri , commonly known as oakmoss.[1][2] This fruticose lichen species is widely distributed in the Northern Hemisphere and is a well-documented producer of a variety of secondary metabolites, including this compound. While other lichen genera such as Ramalina are known to produce a diverse array of phenolic compounds, Evernia prunastri remains the most cited and commercially relevant source for substances associated with oakmoss absolute, including this compound.

Extraction and Isolation of this compound

The isolation of this compound from Evernia prunastri involves a multi-step process that begins with the extraction of the lichen thalli, followed by chromatographic separation and purification of the target compound.

Extraction of Secondary Metabolites from Evernia prunastri

The initial step involves the extraction of a broad range of secondary metabolites from the dried and powdered lichen material. The choice of solvent is crucial and is typically based on the polarity of the target compounds. For this compound and other related phenolic compounds in Evernia prunastri, solvents of moderate polarity are effective.

Experimental Protocol: Solvent Extraction of Evernia prunastri

  • Preparation of Lichen Material: Air-dry the collected Evernia prunastri thalli and grind them into a fine powder to increase the surface area for solvent penetration.

  • Solvent Selection: Ethyl acetate (B1210297) is a commonly used solvent for the extraction of depsides and other phenolic compounds from Evernia prunastri.[1][3] Acetone and methanol (B129727) have also been shown to be effective in extracting a wide range of secondary metabolites from lichens.[4]

  • Extraction Procedure (Maceration): a. Submerge the powdered lichen material in the selected solvent (e.g., ethyl acetate) at a solid-to-solvent ratio of approximately 1:10 (w/v). b. Agitate the mixture at room temperature for 24-48 hours to ensure thorough extraction. c. Filter the mixture to separate the solvent extract from the solid lichen residue. d. Repeat the extraction process with fresh solvent to maximize the yield of the crude extract.

  • Solvent Evaporation: Combine the filtered extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation of this compound by Column Chromatography

The crude extract obtained from the solvent extraction is a complex mixture of various compounds. Column chromatography is a standard and effective method for the separation and purification of individual components from this mixture.

Experimental Protocol: Column Chromatographic Isolation of this compound

  • Preparation of the Stationary Phase: a. Select silica (B1680970) gel (60-120 mesh) as the stationary phase. The amount of silica gel used is typically 50-100 times the weight of the crude extract to be separated. b. Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane). c. Pack a glass column with the silica gel slurry, ensuring a uniform and bubble-free packing.

  • Sample Loading: a. Dissolve the crude extract in a minimal amount of the mobile phase or a suitable volatile solvent. b. Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder. c. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution: a. Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution. b. A common starting mobile phase for the separation of lichen metabolites is a mixture of hexane (B92381) and ethyl acetate. The ratio can be optimized based on preliminary Thin Layer Chromatography (TLC) analysis. For compounds of moderate polarity like this compound, a gradient of increasing ethyl acetate in hexane is appropriate.

  • Fraction Collection and Analysis: a. Collect the eluate in small fractions. b. Monitor the composition of each fraction using TLC. A suitable developing solvent system for TLC analysis of Evernia prunastri extracts is a mixture of cyclohexane, ethyl acetate, and acetic acid. c. Visualize the separated spots on the TLC plates under UV light (254 nm). d. Combine the fractions containing the pure this compound.

  • Final Purification: a. Evaporate the solvent from the combined pure fractions to yield the isolated this compound. b. The purity of the isolated compound can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

Quantitative data on the extraction and isolation of this compound is not extensively reported in the literature. However, data from related extractions of Evernia prunastri can provide valuable insights.

ParameterValueSource OrganismExtraction SolventMethodReference
Dry Extract Yield 19.54%Evernia prunastriEthyl AcetateMaceration
Total Phenolic Content 22.11 mg GAE/g dwEvernia prunastriEthyl AcetateMaceration
Total Flavonoid Content 13.64 mg RE/g dwEvernia prunastriEthyl AcetateMaceration

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents; dw: dry weight

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Evernia prunastri.

experimental_workflow cluster_start Starting Material cluster_extraction Extraction cluster_separation Separation & Purification cluster_final Final Product start Evernia prunastri (Oakmoss) prep Drying and Grinding start->prep extraction Solvent Extraction (e.g., Ethyl Acetate) prep->extraction evaporation Solvent Evaporation extraction->evaporation crude_extract Crude Extract evaporation->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection pure_product Pure this compound fraction_collection->pure_product analysis Purity Analysis (HPLC, GC-MS, NMR) pure_product->analysis

General workflow for the extraction and isolation of this compound.

Conclusion

This technical guide outlines the primary natural source and a detailed, practical approach for the extraction and isolation of this compound. The methodologies described are based on established principles of natural product chemistry and can be adapted and optimized by researchers for their specific laboratory settings. The provided quantitative data offers a baseline for expected yields and compound class concentrations in crude extracts of Evernia prunastri. Further research is warranted to fully elucidate the bioactivity and therapeutic potential of this interesting lichen metabolite.

References

The Biosynthesis of Ethyl Everninate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl everninate, a naturally occurring phenolic compound, is a significant secondary metabolite found in various lichens, most notably oakmoss (Evernia prunastri)[1][2]. It belongs to the family of orsellinic acid derivatives, which are known for their diverse biological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, presenting the current understanding of the enzymatic processes, quantitative data, and detailed experimental protocols relevant to its study.

Core Biosynthetic Pathway: From Central Metabolism to Orsellinic Acid

The biosynthesis of this compound commences with the formation of its core structural component, orsellinic acid. This process is a classic example of a polyketide synthesis pathway, utilizing fundamental building blocks from central metabolism.

The synthesis of orsellinic acid is catalyzed by a polyketide synthase (PKS). Both Type I and Type III PKSs have been implicated in the formation of orsellinic acid in various organisms[3][4][5]. The reaction involves the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA. Malonyl-CoA itself is derived from the carboxylation of acetyl-CoA, a critical precursor linking this pathway to primary metabolism.

The overall reaction for the formation of orsellinic acid can be summarized as:

1 Acetyl-CoA + 3 Malonyl-CoA → Orsellinic Acid + 4 CoASH + 3 CO2

Key Enzyme: Orsellinic Acid Synthase (OAS)

Orsellinic acid synthase is the central enzyme in this pathway. Fungal and bacterial OAS are typically iterative Type I PKSs, large multi-domain enzymes that catalyze the sequential condensation of acyl-CoA units. In contrast, plant-derived OAS are often Type III PKSs, which are smaller, dimeric enzymes. The domain architecture of a typical fungal Type I OAS includes a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, which work in a coordinated fashion to assemble the polyketide chain.

The Elusive Ethylation Step: Formation of this compound

The final step in the biosynthesis of this compound is the esterification of the carboxylic acid group of orsellinic acid with ethanol (B145695). While the presence of this compound in organisms like Evernia prunastri is well-documented, the specific enzyme responsible for this ethylation reaction has not been definitively identified in the scientific literature to date.

Based on known biochemical reactions, two primary enzymatic mechanisms are plausible for this transformation:

  • Alcohol Acyltransferase (AAT) Activity: AATs are a class of enzymes known to catalyze the formation of esters by transferring an acyl group from an acyl-CoA to an alcohol. In this proposed mechanism, orsellinic acid would first need to be activated to orsellinyl-CoA. An AAT could then catalyze the transfer of the orsellinyl group to ethanol, forming this compound and releasing Coenzyme A.

  • Esterase-Mediated Esterification (Reverse Hydrolysis): Some esterases can catalyze the reverse reaction of hydrolysis, particularly in environments with low water activity and high substrate concentrations. It is conceivable that an esterase present in the lichen could catalyze the direct condensation of orsellinic acid and ethanol to form this compound.

Further research, including genome mining of Evernia prunastri and biochemical characterization of candidate enzymes, is required to elucidate the precise mechanism of this crucial step.

Quantitative Data

Quantitative data for the complete biosynthetic pathway of this compound is limited due to the challenges in studying lichen biochemistry and the yet-to-be-identified ethylating enzyme. However, some kinetic parameters for a plant-derived orcinol (B57675) synthase (ORS), which is closely related to orsellinic acid synthase, have been reported and are presented here for comparative purposes.

EnzymeSubstrateApparent Km (µM)Apparent kcat (s-1)kcat/Km (s-1M-1)Reference
Orcinol Synthase (ORS) from Rhododendron dauricumAcetyl-CoA12 ± 10.030 ± 0.0012,432
Orcinol Synthase (ORS) from Rhododendron dauricumMalonyl-CoA7.9 ± 0.4--

Table 1: Steady-state kinetic parameters for a plant Type III polyketide synthase involved in a related biosynthetic pathway. Data for a dedicated orsellinic acid synthase and the subsequent ethylation step are not yet available.

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Orsellinic Acid Synthase (Fungal Type I PKS)

This protocol is a generalized procedure based on methods for the heterologous expression and purification of fungal polyketide synthases.

1. Gene Synthesis and Cloning:

  • Codon-optimize the gene encoding the putative orsellinic acid synthase from the organism of interest for expression in Saccharomyces cerevisiae or Aspergillus niger.
  • Synthesize the gene and clone it into a suitable yeast or fungal expression vector with an inducible promoter (e.g., GAL1 for yeast) and a C-terminal His-tag for purification.

2. Heterologous Expression:

  • Transform the expression vector into the chosen host organism.
  • Grow the recombinant strain in an appropriate selective medium to an optimal cell density (e.g., OD600 of 0.6-0.8 for yeast).
  • Induce protein expression by adding the appropriate inducer (e.g., galactose for the GAL1 promoter) and continue cultivation at a lower temperature (e.g., 18-25°C) for 24-48 hours.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and protease inhibitor cocktail).
  • Lyse the cells using a French press, sonication, or glass bead milling.
  • Clarify the lysate by centrifugation.
  • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
  • Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM).
  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
  • Perform buffer exchange and further purification using size-exclusion chromatography if necessary.
  • Assess protein purity by SDS-PAGE.

Protocol 2: In Vitro Assay for Orsellinic Acid Synthase Activity

1. Reaction Mixture:

2. Reaction Incubation:

  • Initiate the reaction by adding the enzyme to the reaction mixture.
  • Incubate at a suitable temperature (e.g., 30°C) for 1-2 hours.

3. Reaction Quenching and Product Extraction:

  • Stop the reaction by adding an equal volume of ethyl acetate (B1210297) containing 1% formic acid.
  • Vortex thoroughly and centrifuge to separate the phases.
  • Collect the organic (ethyl acetate) layer.
  • Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

4. Product Analysis:

  • Resuspend the dried extract in a suitable solvent (e.g., methanol).
  • Analyze the sample by High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 3: HPLC-UV Method for the Quantification of Orsellinic Acid and this compound

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
  • Example Gradient: 10-90% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25-30°C.
  • Detection Wavelength: 270 nm (or a diode array detector scanning from 200-400 nm).
  • Injection Volume: 10-20 µL.

2. Quantification:

  • Prepare standard curves for orsellinic acid and this compound using commercially available standards of known concentrations.
  • Quantify the compounds in the experimental samples by comparing their peak areas to the standard curves.

Visualizations of the Biosynthetic Pathway and Experimental Workflow

Biosynthesis_of_Ethyl_Everninate AcetylCoA Acetyl-CoA OAS Orsellinic Acid Synthase (PKS) AcetylCoA->OAS MalonylCoA Malonyl-CoA MalonylCoA->OAS OrsellinicAcid Orsellinic Acid PutativeEnzyme Putative Esterifying Enzyme (e.g., AAT) OrsellinicAcid->PutativeEnzyme Ethanol Ethanol Ethanol->PutativeEnzyme EthylEverninate This compound OAS->OrsellinicAcid 3 CO2 4 CoASH PutativeEnzyme->EthylEverninate

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow_OAS GeneCloning Gene Cloning into Expression Vector HeterologousExpression Heterologous Expression (e.g., S. cerevisiae) GeneCloning->HeterologousExpression CellLysis Cell Lysis and Clarification HeterologousExpression->CellLysis Purification Affinity & Size-Exclusion Chromatography CellLysis->Purification EnzymeAssay In Vitro Enzyme Assay (Acetyl-CoA, Malonyl-CoA) Purification->EnzymeAssay HPLC HPLC-UV Analysis of Products EnzymeAssay->HPLC

Caption: Experimental workflow for OAS characterization.

Conclusion and Future Directions

The biosynthesis of this compound proceeds through the well-established polyketide pathway to form the orsellinic acid core. However, the final ethylation step remains an area for active research. The identification and characterization of the enzyme responsible for this transformation will be key to fully understanding and potentially harnessing this biosynthetic pathway for the production of this compound and related compounds. The experimental protocols provided in this guide offer a framework for researchers to investigate these unanswered questions and to further explore the fascinating biochemistry of lichen secondary metabolism.

References

Ethyl Everninate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl everninate, a naturally occurring phenolic compound, is a secondary metabolite found in the lichen Evernia prunastri (oakmoss). As an atranol-like secondary metabolite, it belongs to a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of this compound, along with detailed experimental workflows for its isolation and synthesis. Due to the limited availability of direct experimental data for this compound, this guide also incorporates inferred data from structurally similar compounds to provide a more complete profile. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the potential applications of this natural product.

Chemical Structure and Properties

This compound, with the systematic IUPAC name ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, is an aromatic ester. Its chemical structure is characterized by a substituted benzene (B151609) ring with a hydroxyl group, a methoxy (B1213986) group, a methyl group, and an ethyl ester group.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. Where direct experimental data is unavailable, values have been computed or inferred from closely related structures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Reference
Molecular Formula C₁₁H₁₄O₄[1][2]
Molecular Weight 210.23 g/mol [1][2]
CAS Number 6110-36-7[1]
Appearance Inferred: White to off-white solidGeneral property of similar aromatic esters
Melting Point Not available
Boiling Point Not available
Density 1.151 g/cm³
Flash Point 119.3 °C
Solubility Soluble in organic solvents like ethanol (B145695), DMSO, and dimethyl formamide.
LogP 1.88590
Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - Aromatic protons (2H, singlet or two doublets).- Methoxy protons (3H, singlet).- Ethyl ester protons (quartet for -CH₂- and triplet for -CH₃).- Methyl group on the ring (3H, singlet).- Hydroxyl proton (1H, broad singlet).
¹³C NMR - Carbonyl carbon (~170 ppm).- Aromatic carbons (6 signals in the range of 100-165 ppm).- Methoxy carbon (~55 ppm).- Ethyl ester carbons (-CH₂- ~60 ppm, -CH₃ ~14 ppm).- Methyl group on the ring (~20-25 ppm).
IR (Infrared) Spectroscopy - O-H stretch (broad, ~3400-3200 cm⁻¹).- C-H stretches (aromatic and aliphatic, ~3100-2850 cm⁻¹).- C=O stretch (ester, ~1720-1700 cm⁻¹).- C=C stretches (aromatic, ~1600-1450 cm⁻¹).- C-O stretches (ester and ether, ~1300-1000 cm⁻¹).
Mass Spectrometry (MS) - Molecular ion peak (M⁺) at m/z 210.- Fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z 165), ethyl group (-C₂H₅, m/z 181), and subsequent fragmentations of the aromatic ring.

Experimental Protocols

Isolation from Evernia prunastri (Oakmoss)

This compound is a natural product that can be isolated from the lichen Evernia prunastri. A general workflow for its extraction and isolation is presented below.

G Workflow for Isolation of this compound from Oakmoss A Collection and Drying of Evernia prunastri B Grinding of Lichen Material A->B C Solvent Extraction (e.g., Ethanol, Acetone) B->C D Filtration and Concentration of the Extract C->D E Crude Extract D->E F Chromatographic Purification (e.g., Column Chromatography) E->F G Isolation of this compound F->G H Characterization (NMR, MS, IR) G->H

Caption: A generalized workflow for the isolation of this compound.

Detailed Methodology:

  • Sample Preparation: Collect fresh Evernia prunastri and air-dry it in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the lichen into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Macerate the powdered lichen material in a suitable organic solvent such as ethanol or acetone (B3395972) at room temperature for 24-48 hours with occasional stirring. The ratio of solvent to plant material should be sufficient to ensure complete immersion (e.g., 10:1 v/w).

  • Filtration and Concentration: Filter the mixture to separate the solvent extract from the solid lichen residue. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to column chromatography over silica (B1680970) gel. The column is typically eluted with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to separate the different components of the extract. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Isolation and Characterization: Fractions containing the compound of interest, identified by comparison with a standard or by spectroscopic analysis, are pooled and the solvent is evaporated. The purity of the isolated this compound is then confirmed using spectroscopic techniques such as NMR, MS, and IR.

Chemical Synthesis: Fischer Esterification

This compound can be synthesized in the laboratory through the Fischer esterification of its corresponding carboxylic acid, 2-hydroxy-4-methoxy-6-methylbenzoic acid, with ethanol in the presence of an acid catalyst.

G Workflow for Synthesis of this compound A Reactants: 2-hydroxy-4-methoxy-6-methylbenzoic acid Ethanol (excess) Acid Catalyst (e.g., H₂SO₄) B Reaction Setup: Reflux Apparatus A->B C Reaction Conditions: Heating under Reflux B->C D Work-up: Neutralization, Extraction C->D E Purification: Column Chromatography D->E F Pure this compound E->F G Characterization (NMR, MS, IR) F->G

Caption: A general workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4-methoxy-6-methylbenzoic acid in an excess of absolute ethanol.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution. The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

  • Characterization: The identity and purity of the synthesized this compound are confirmed by spectroscopic methods (NMR, MS, and IR).

Biological Activity and Potential Applications

While specific studies on the biological activities of this compound are limited, its structural similarity to other atranol-like secondary metabolites suggests a range of potential pharmacological effects. Many lichen-derived compounds exhibit antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties.

Table 3: Potential Biological Activities of this compound (Inferred)

Activity Potential Mechanism of Action Relevant In Vitro Assays
Antioxidant Scavenging of free radicals, chelation of metal ions.DPPH assay, ABTS assay, FRAP assay.
Anti-inflammatory Inhibition of pro-inflammatory enzymes (e.g., COX, LOX), modulation of inflammatory signaling pathways (e.g., NF-κB, MAPK).Inhibition of NO production in macrophages, cytokine expression assays.
Antimicrobial Disruption of microbial cell membranes, inhibition of essential enzymes.Minimum Inhibitory Concentration (MIC) assays against various bacteria and fungi.
Cytotoxic Induction of apoptosis, inhibition of cell proliferation.MTT assay, WST-1 assay against cancer cell lines.
Signaling Pathways

Based on the activities of structurally related phenolic compounds, this compound may modulate key cellular signaling pathways involved in inflammation and cancer.

G Potential Signaling Pathway Modulation by this compound cluster_0 Inflammatory Stimuli cluster_1 This compound (Hypothesized) cluster_2 Signaling Cascades cluster_3 Cellular Response A LPS, Cytokines C NF-κB Pathway A->C D MAPK Pathway A->D B This compound B->C Inhibition B->D Inhibition E Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) C->E D->E F Inflammation E->F

Caption: Hypothesized modulation of inflammatory signaling pathways.

It is plausible that this compound could inhibit the activation of transcription factors such as NF-κB and modulate the activity of mitogen-activated protein kinases (MAPKs), which are central regulators of the inflammatory response. Further research is required to validate these hypotheses.

Conclusion

This compound is a natural product with a well-defined chemical structure and interesting, albeit largely unexplored, biological potential. This technical guide provides a foundation for researchers by summarizing its known properties and providing detailed workflows for its isolation and synthesis. The inferred biological activities and potential mechanisms of action highlight the need for further investigation into the pharmacological properties of this compound. Future studies focusing on the specific biological evaluation of this compound are warranted to unlock its full therapeutic potential.

References

Spectroscopic Analysis of Ethyl Everninate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl everninate (ethyl 2-hydroxy-4-methoxy-6-methylbenzoate) is a naturally occurring phenolic compound found in lichens, notably oakmoss (Evernia prunastri). As a derivative of everninic acid, it belongs to a class of compounds with potential biological activities, making its structural elucidation and characterization crucial for research and development. This technical guide provides a comprehensive overview of the spectroscopic data expected for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their analytical workflows.

Chemical Structure and Properties

  • IUPAC Name: Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate

  • Molecular Formula: C₁₁H₁₄O₄

  • Molecular Weight: 210.23 g/mol

  • CAS Number: 6110-36-7

Spectroscopic Data

Due to the limited availability of published spectra specifically for this compound, this section presents expected data based on the analysis of structurally similar aromatic esters. The provided tables summarize the anticipated chemical shifts and absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 12.0Singlet1HAr-OH
~6.3 - 6.5Multiplet2HAromatic CH
4.41Quartet2H-OCH₂CH₃
3.82Singlet3H-OCH₃
2.45Singlet3HAr-CH₃
1.40Triplet3H-OCH₂CH₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) ppmCarbon TypeAssignment
~172QuaternaryC=O (Ester)
~165QuaternaryAromatic C-O
~162QuaternaryAromatic C-O
~140QuaternaryAromatic C-CH₃
~110CHAromatic CH
~100QuaternaryAromatic C
~98CHAromatic CH
~62CH₂-OCH₂CH₃
~55CH₃-OCH₃
~24CH₃Ar-CH₃
~14CH₃-OCH₂CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)BondFunctional Group
3400 - 3100 (broad)O-H stretchPhenolic hydroxyl
3050 - 3000C-H stretchAromatic C-H
2980 - 2850C-H stretchAliphatic C-H
1725 - 1705C=O stretchEster carbonyl
1620 - 1580C=C stretchAromatic ring
1250 - 1150C-O stretchEster, Ether
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data

m/z (mass-to-charge ratio)Interpretation
210[M]⁺ (Molecular ion)
181[M - C₂H₅]⁺
165[M - OC₂H₅]⁺
153[M - COOC₂H₅]⁺
138[M - COOC₂H₅ - CH₃]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

NMR Spectroscopy Experimental Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃). TMS Add a small amount of Tetramethylsilane (TMS) as an internal standard. Sample->TMS Tube Transfer the solution to a 5 mm NMR tube. TMS->Tube Spectrometer Place the NMR tube in the spectrometer. Tube->Spectrometer Lock Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Spectrometer->Lock Shim Shim the magnetic field to optimize homogeneity. Lock->Shim Acquire Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Shim->Acquire FT Apply Fourier Transform to the raw data (FID). Acquire->FT Phase Phase correct the resulting spectrum. FT->Phase Baseline Apply baseline correction. Phase->Baseline Integrate Integrate the peaks in the ¹H spectrum. Baseline->Integrate

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy Experimental Workflow

IR_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Place a small amount of solid this compound directly onto the ATR crystal. Background Collect a background spectrum of the empty ATR crystal. Acquire Acquire the IR spectrum of the sample. Background->Acquire Correct Perform atmospheric and baseline corrections if necessary. Label Label the significant peaks with their corresponding wavenumbers. Correct->Label cluster_sample_prep cluster_sample_prep cluster_acquisition cluster_acquisition cluster_processing cluster_processing

Caption: Workflow for IR spectroscopic analysis using ATR.

Mass Spectrometry Experimental Workflow

MS_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). Inject Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with chromatography). Ionize Ionize the sample using an appropriate method (e.g., Electron Ionization - EI). Inject->Ionize Analyze Analyze the ions based on their mass-to-charge ratio. Ionize->Analyze Generate Generate the mass spectrum. Identify Identify the molecular ion peak and major fragment ions. Generate->Identify cluster_sample_prep cluster_sample_prep cluster_acquisition cluster_acquisition cluster_processing cluster_processing

Caption: Workflow for Mass Spectrometric analysis.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational framework for the analytical characterization of this compound. While the provided spectral data are predicted based on analogous structures, the experimental workflows are robust and widely applicable for obtaining high-quality data for this and other small organic molecules. Accurate and comprehensive spectroscopic analysis is indispensable for confirming the identity, purity, and structure of chemical entities in drug discovery and development.

An In-Depth Technical Guide to Ethyl Everninate (CAS: 6110-36-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl everninate (CAS 6110-36-7), a naturally occurring phenolic compound, is a secondary metabolite isolated from oakmoss (Evernia prunastri)[1]. Structurally identified as ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, this small molecule has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, synthesis, spectroscopic characterization, and reported biological activities. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.

Chemical and Physical Properties

This compound is an aromatic ester with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol [2][3]. While comprehensive experimental data on its physical properties is limited, some key characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₄[2][3]
Molecular Weight 210.23 g/mol
IUPAC Name ethyl 2-hydroxy-4-methoxy-6-methylbenzoate
Synonyms Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate
CAS Number 6110-36-7
Appearance Solid (predicted)
Melting Point 129-132 °C (for the related compound Ethyl 2,4-dihydroxy-6-methylbenzoate)
Boiling Point Not available
Solubility Not available

Synthesis

The primary method for the synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 2-hydroxy-4-methoxy-6-methylbenzoic acid.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_products Products 2-hydroxy-4-methoxy-6-methylbenzoic_acid 2-hydroxy-4-methoxy-6-methylbenzoic acid Ethyl_everninate This compound 2-hydroxy-4-methoxy-6-methylbenzoic_acid->Ethyl_everninate Acid catalyst (e.g., H₂SO₄) Heat Ethanol Ethanol Ethanol->Ethyl_everninate Water Water Antimicrobial_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilution of this compound in 96-well plate B->C D Incubate under appropriate conditions C->D E Visually assess for microbial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F Cytotoxicity_Pathway Ethyl_everninate This compound Cancer_Cell Cancer Cell Ethyl_everninate->Cancer_Cell Induces Mitochondria Mitochondria Cell_Death Cell Death Cancer_Cell->Cell_Death MTT MTT (yellow, soluble) Mitochondria->MTT Reduces Formazan Formazan (purple, insoluble) MTT->Formazan by mitochondrial dehydrogenases

References

The Bioactive Potential of Monoaromatic Lichen Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lichens, symbiotic organisms composed of a fungus and an alga or cyanobacterium, are prolific producers of a diverse array of secondary metabolites. Among these, monoaromatic compounds represent a class of structurally simple yet biologically potent molecules. These compounds, often derived from the orcinol (B57675) and β-orcinol core structures, have garnered significant interest in the scientific community for their wide range of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of monoaromatic lichen compounds, focusing on their antioxidant, anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibitory properties. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms.

Biological Activities of Monoaromatic Lichen Compounds

Monoaromatic compounds isolated from lichens have demonstrated a broad spectrum of biological effects, making them promising candidates for the development of novel therapeutic agents.[1] These activities are attributed to their unique chemical structures, which allow them to interact with various biological targets.

Antimicrobial Activity

Several monoaromatic lichen compounds exhibit significant activity against a range of pathogenic bacteria and fungi.[2] The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Activity of Monoaromatic Lichen Compounds

CompoundMicroorganismMIC (µg/mL)Reference
OrcinolStaphylococcus aureus30-500[2]
Methyl orsellinateStaphylococcus aureus30-500[2]
Ethyl orsellinateVarious microorganisms30-500[2]
Methyl β-orsellinateVarious microorganisms30-500
Methyl 3,5-dibromo-orsellinate (synthetic derivative)Staphylococcus aureus4
Kanamycin (Positive Control)Staphylococcus aureus4
Enzyme Inhibitory Activity

Monoaromatic lichen compounds have been shown to inhibit various enzymes, including α-glucosidase, which is a key target in the management of type 2 diabetes. The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Table 2: α-Glucosidase Inhibitory Activity of Monoaromatic Lichen Compounds

CompoundIC50 (µg/mL)Reference
3,5-dihydroxybenzoic acid24.0 - 171.1
3,5-dihydroxybenzoate methyl24.0 - 171.1
3,5-dihydroxy-4-methylbenzoic acid24.0 - 171.1
3,5-dihydroxy-4-methoxylbenzoic acid24.0
3-hydroxyorcinol24.0 - 171.1
Methyl hematommate24.0 - 171.1
Methyl 5-bromo-β-orsellinate (synthetic derivative)24.0 - 171.1
Methyl 3,5-dibromo-orsellinate (synthetic derivative)24.0 - 171.1
3-bromo-D-montagnetol (synthetic derivative)24.0 - 171.1
3,5-dibromo-D-montagnetol (synthetic derivative)24.0 - 171.1
Acarbose (Positive Control)317
Anticancer Activity

The cytotoxic effects of monoaromatic lichen compounds against various cancer cell lines have been documented. The IC50 value is a common metric to express the potency of a compound in inhibiting cancer cell growth.

Table 3: Anticancer Activity of Monoaromatic Lichen Compounds

CompoundCancer Cell LineIC50Reference
AtranorinHuman melanoma (HTB-140)-
AtranorinHuman prostate cancer (DU-145, PC-3)-
Usnic acidHuman melanoma (HTB-140)-
Usnic acidHuman prostate cancer (DU-145, PC-3)-
Hexyl orsellinateBrine shrimp lethality test31 µM
Usnic acidHeLa (cervical cancer)48.7 µM (24h)
Usnic acidA-549 (lung cancer)84 µM (24h)
Usnic acidMCF-7 (breast cancer)89 µM (24h)
Anti-inflammatory Activity

Monoaromatic lichen compounds have demonstrated anti-inflammatory properties through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

Table 4: Anti-inflammatory Activity of Monoaromatic Lichen Compounds

CompoundTargetIC50Reference
AtranorinLeukotriene B4 biosynthesis6.0 ± 0.4 µM
Usnic AcidCOX-2 Inhibition~60% inhibition
Imbricaric acidmPGES-11.9 µM
Imbricaric acid5-LOX5.3 µM
Imbricaric acidNF-κB2.0 µM
Perlatolic acidmPGES-10.4 µM
Perlatolic acid5-LOX1.8 µM
Perlatolic acidNF-κB7.0 µM
Antioxidant Activity

The antioxidant potential of monoaromatic lichen compounds is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Table 5: Antioxidant Activity of Monoaromatic Lichen Compounds

Compound/ExtractAssayIC50Reference
AtranorinDPPH radical scavenging39.31 µM
Salazinic acidDPPH radical scavenging12.14 µM
Parmelia sulcata extractDPPH radical scavenging>750.0 µg/mL
Evernia prunastri extractDPPH radical scavenging>2500.0 µg/mL
Cladonia uncialis extractDPPH radical scavenging>2500.0 µg/mL

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Preparation of Inoculum: A fresh culture of the test microorganism is grown in an appropriate broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compound: The monoaromatic lichen compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth with inoculum, no compound), negative (broth only), and solvent controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibitory Activity: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme.

Protocol:

  • Reagent Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate (B84403) buffer (pH 6.8) and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution.

  • Pre-incubation: Incubate the mixture at 37°C for a short period (e.g., 10 minutes).

  • Initiation of Reaction: Add the pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding a sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the monoaromatic lichen compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and its substrate, arachidonic acid.

  • Reaction Setup: In a suitable assay plate, combine the COX-2 enzyme, a fluorescent probe, and the test compound at various concentrations.

  • Incubation: Incubate the mixture at room temperature for a brief period.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm. The probe fluoresces upon reacting with prostaglandin (B15479496) G2, the initial product of the COX-2 reaction.

  • Data Analysis: Calculate the rate of the reaction and the percentage of inhibition for each compound concentration to determine the IC50 value.

Signaling Pathways and Molecular Mechanisms

The biological activities of monoaromatic lichen compounds are often mediated through their interaction with specific cellular signaling pathways.

Anticancer Signaling Pathways

Monoaromatic lichen compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells by modulating key signaling pathways such as the NF-κB and PI3K/Akt/mTOR pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Some lichen compounds have been shown to inhibit this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Transcription LichenCompound Monoaromatic Lichen Compound LichenCompound->IKK Inhibits

NF-κB signaling pathway inhibition.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. Its aberrant activation is common in cancer. Usnic acid, a well-known lichen compound, has been shown to interact with this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes LichenCompound Monoaromatic Lichen Compound LichenCompound->PI3K Inhibits LichenCompound->Akt Inhibits

PI3K/Akt/mTOR pathway inhibition.
Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the screening and characterization of the biological activities of monoaromatic lichen compounds.

Experimental_Workflow Start Lichen Collection & Identification Extraction Extraction of Monoaromatic Compounds Start->Extraction Purification Isolation & Purification (e.g., Chromatography) Extraction->Purification Structure Structural Elucidation (e.g., NMR, MS) Purification->Structure Screening Biological Activity Screening Structure->Screening Antimicrobial Antimicrobial Assays (MIC) Screening->Antimicrobial Anticancer Anticancer Assays (MTT) Screening->Anticancer Antiinflammatory Anti-inflammatory Assays (COX/LOX) Screening->Antiinflammatory Antioxidant Antioxidant Assays (DPPH) Screening->Antioxidant Enzyme Enzyme Inhibition Assays (α-glucosidase) Screening->Enzyme Mechanism Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) Antimicrobial->Mechanism Anticancer->Mechanism Antiinflammatory->Mechanism Signaling Signaling Pathway Analysis Mechanism->Signaling Lead Lead Compound Identification Signaling->Lead

General workflow for bioactivity screening.

Conclusion

Monoaromatic compounds from lichens represent a valuable and largely untapped resource for the discovery of new bioactive molecules. Their demonstrated antimicrobial, enzyme-inhibitory, anticancer, anti-inflammatory, and antioxidant activities, coupled with their relatively simple chemical structures, make them attractive candidates for further investigation and development in the pharmaceutical and biotechnological industries. This technical guide provides a foundational resource for researchers to explore the rich biological potential of these fascinating natural products. Further research focusing on the specific molecular targets and mechanisms of action of a wider range of monoaromatic lichen compounds will be crucial for translating their therapeutic promise into clinical applications.

References

Potential Therapeutic Applications of Ethyl Everninate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl everninate, a naturally occurring phenolic compound isolated from oakmoss (Evernia prunastri), represents a molecule of interest for potential therapeutic development. While direct research on this compound is limited, its structural relationship to evernic acid—a well-studied lichen metabolite—provides a strong basis for exploring its pharmacological potential. This technical guide synthesizes the available data on this compound and its parent compound, evernic acid, focusing on potential anticancer, antioxidant, and antimicrobial applications. This document aims to provide a comprehensive resource for researchers and drug development professionals by detailing experimental protocols, presenting quantitative data, and visualizing key biological pathways and workflows.

Introduction

This compound (ethyl 2-hydroxy-4-methoxy-6-methylbenzoate) is a secondary metabolite found in lichens, particularly in oakmoss (Evernia prunastri)[1][2]. As a derivative of evernic acid, it belongs to the class of depsides, which are esters of two or more hydroxybenzoic acid units. While evernic acid has been the subject of numerous studies investigating its biological activities, this compound remains largely unexplored. This guide bridges this knowledge gap by presenting the limited direct evidence for this compound's bioactivity and leveraging the more extensive data available for evernic acid to highlight promising avenues for future research and drug development.

Potential Therapeutic Applications

The therapeutic potential of this compound is inferred from its structural similarity to evernic acid, which has demonstrated anticancer, antioxidant, and antimicrobial properties.

Anticancer Activity

Direct studies on the anticancer activity of this compound are scarce. However, a study on the cytotoxicity of a series of orsellinates (2,4-dihydroxy-6-methylbenzoates) provides a crucial data point. This research demonstrated that this compound (referred to as 4-methoxy-ethyl orsellinate) exhibits cytotoxic effects.

Evernic acid, the parent compound of this compound, has shown more extensively documented anticancer properties. It has been reported to suppress the proliferation of human breast cancer cell lines (MCF-7 and MDA-MB-453) and ovarian cancer cell lines in a dose-dependent manner[3]. The mechanism of action is believed to involve the inhibition of the TrxR1 enzyme and the induction of apoptosis[3].

Table 1: Quantitative Data on the Cytotoxic and Anticancer Activities of this compound and Evernic Acid

CompoundAssayCell Line/OrganismEndpointResultReference
This compoundBrine Shrimp Lethality TestArtemia salinaLC50> 500 µM
Evernic AcidMTT AssayMCF-7 (Breast Cancer)IC5033.79 µg/mL[3]
Evernic AcidMTT AssayMDA-MB-453 (Breast Cancer)IC50121.40 µg/mL
Evernic AcidMTT AssayOVCAR-3 (Ovarian Cancer)IC5010 µM
Evernic AcidMTT AssayA2780 (Ovarian Cancer)IC50>10 µM
Evernic AcidMTT AssaySKOV-3 (Ovarian Cancer)IC50>10 µM
Antioxidant Activity

The antioxidant potential of this compound has not been directly quantified in published studies. However, evernic acid has demonstrated significant antioxidant capabilities, which are attributed to its phenolic hydroxyl groups that can scavenge free radicals.

Table 2: Quantitative Data on the Antioxidant Activity of Evernic Acid

CompoundAssayEndpointResultReference
Evernic AcidDPPH Radical ScavengingIC50Not explicitly quantified in the provided search results
Evernic AcidSuperoxide Anion Radical ScavengingNot explicitly quantified in the provided search results
Evernic AcidReducing Power AssayNot explicitly quantified in the provided search results
Antimicrobial Activity

There is a lack of specific data on the antimicrobial activity of this compound. However, extracts from Evernia prunastri, the natural source of this compound, have shown antimicrobial effects against various pathogens. Evernic acid, a major component of these extracts, is believed to be a significant contributor to this activity.

Table 3: Quantitative Data on the Antimicrobial Activity of Evernic Acid

CompoundMicroorganismAssayEndpointResultReference
Evernic AcidStaphylococcus aureusBroth MicrodilutionMICNot explicitly quantified in the provided search results
Evernic AcidCandida albicansBroth MicrodilutionMICNot explicitly quantified in the provided search results

Experimental Protocols

Detailed experimental protocols for the key assays mentioned are provided below. These protocols are based on methodologies used for evernic acid and can be adapted for the evaluation of this compound.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, OVCAR-3) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the this compound solution to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. Ascorbic acid or Trolox is used as a positive control.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (inoculum without the compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the potential therapeutic applications of this compound, based on the mechanisms of its parent compound, evernic acid, and standard experimental workflows.

Anticancer_Mechanism_of_Evernic_Acid Proposed Anticancer Mechanism of Evernic Acid Evernic_Acid Evernic Acid TrxR1 Thioredoxin Reductase 1 (TrxR1) Evernic_Acid->TrxR1 Inhibits Apoptosis_Induction Induction of Apoptosis Evernic_Acid->Apoptosis_Induction Induces Cell_Proliferation_Inhibition Inhibition of Cancer Cell Proliferation TrxR1->Cell_Proliferation_Inhibition Leads to Apoptosis_Induction->Cell_Proliferation_Inhibition

Caption: Proposed anticancer mechanism of evernic acid.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells 1. Seed Cancer Cells in 96-well plate Prepare_Compound 2. Prepare this compound Dilutions Add_Compound 3. Add Compound to Cells Prepare_Compound->Add_Compound Incubate 4. Incubate for 24-72h Add_Compound->Incubate Add_MTT 5. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 6. Incubate for 4h Add_MTT->Incubate_MTT Add_DMSO 7. Add DMSO to Dissolve Formazan Incubate_MTT->Add_DMSO Read_Absorbance 8. Measure Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability 9. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Experimental workflow for the MTT assay.

DPPH_Assay_Workflow DPPH Radical Scavenging Assay Workflow cluster_prep_dpph Preparation cluster_reaction Reaction cluster_measurement_dpph Measurement & Analysis Prepare_DPPH 1. Prepare DPPH Solution (0.1 mM in Methanol) Prepare_Sample 2. Prepare this compound Dilutions Mix 3. Mix DPPH Solution with Sample Prepare_Sample->Mix Incubate_Dark 4. Incubate in Dark (30 min) Mix->Incubate_Dark Read_Absorbance_DPPH 5. Measure Absorbance at 517 nm Incubate_Dark->Read_Absorbance_DPPH Calculate_Scavenging 6. Calculate % Scavenging Activity Read_Absorbance_DPPH->Calculate_Scavenging Determine_IC50_DPPH 7. Determine IC50 Value Calculate_Scavenging->Determine_IC50_DPPH

Caption: Workflow for the DPPH antioxidant assay.

Conclusion and Future Directions

This compound presents an intriguing yet understudied natural product with potential therapeutic applications. The limited available data, primarily on its cytotoxicity, combined with the extensive research on its parent compound, evernic acid, suggests that this compound warrants further investigation as a potential anticancer, antioxidant, and antimicrobial agent.

Future research should focus on:

  • Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to directly assess the anticancer, antioxidant, and antimicrobial activities of purified this compound.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to optimize its therapeutic properties and understand the contribution of its specific chemical moieties to its biological activity.

This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound, a promising compound from the rich chemical diversity of lichens.

References

Preliminary Studies on the Mechanism of Action of Ethyl Everninate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl everninate, a naturally occurring compound found in oakmoss (Evernia prunastri), has been identified as a secondary metabolite.[1][2][3][4][5] Despite its known presence in this common lichen, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its specific mechanism of action. Preliminary investigations and broader studies on related compounds suggest potential areas for future research, but detailed experimental data on this compound's signaling pathways and pharmacological effects are currently lacking. This document summarizes the existing information and highlights the need for further focused research to elucidate the bioactivity of this compound.

Introduction

This compound, chemically known as ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, is a monoaromatic compound isolated from oakmoss. Oakmoss extracts are utilized in the fragrance industry, where they have also been noted for their potential to cause skin sensitization. While the presence of this compound in these extracts is established, its specific contribution to either the fragrance profile or the allergenic potential remains to be fully characterized. The broader class of lichen-derived compounds has been shown to possess a range of biological activities, including antimicrobial and enzyme inhibitory effects, suggesting that this compound may also have pharmacological properties worthy of investigation.

Current State of Research on this compound

A thorough search of scientific databases for studies specifically detailing the mechanism of action of this compound has yielded limited results. The existing literature primarily focuses on the isolation and identification of this compound from its natural source, Evernia prunastri. There is a notable absence of published research investigating its interactions with specific cellular targets, its effects on signaling pathways, or its dose-dependent physiological effects.

Potential Areas of Investigation Based on Related Compounds

While direct evidence is scarce, the biological activities of structurally related compounds and other natural extracts may offer clues for future research directions.

Numerous studies have explored the anti-inflammatory properties of various plant-derived extracts and other ethyl ester compounds. For instance, some natural compounds have been shown to exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) enzymes. A logical starting point for investigating this compound's mechanism of action would be to assess its potential to modulate these key inflammatory pathways.

Logical Workflow for Investigating Anti-inflammatory Potential

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models assay_cox COX-1/COX-2 Inhibition Assay model_edema Carrageenan-Induced Paw Edema assay_cox->model_edema assay_inos iNOS Expression Assay in Macrophages model_lps LPS-Induced Inflammation assay_inos->model_lps assay_cytokine Cytokine Profiling (e.g., TNF-α, IL-6) assay_cytokine->model_lps EthylEverninate This compound EthylEverninate->assay_cox EthylEverninate->assay_inos EthylEverninate->assay_cytokine

Caption: Proposed experimental workflow for evaluating the anti-inflammatory activity of this compound.

Lichen-derived compounds are known for their antimicrobial properties. Preliminary studies could involve screening this compound against a panel of pathogenic bacteria and fungi to determine its spectrum of activity. Subsequent mechanistic studies could then focus on its effects on microbial cell viability, membrane integrity, and essential enzymatic processes.

Experimental Workflow for Antimicrobial Screening

G cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies EthylEverninate This compound mic_determination Minimum Inhibitory Concentration (MIC) Assay EthylEverninate->mic_determination disk_diffusion Disk Diffusion Assay EthylEverninate->disk_diffusion viability_assay Time-Kill Viability Assays mic_determination->viability_assay membrane_assay Membrane Permeability Assay disk_diffusion->membrane_assay enzyme_assay Target Enzyme Inhibition Assays viability_assay->enzyme_assay

Caption: Suggested workflow for investigating the antimicrobial properties of this compound.

Conclusion and Future Directions

The current body of scientific literature does not provide a detailed mechanism of action for this compound. The information available is limited to its identification as a natural product. Based on the activities of related compounds, promising avenues for future research include the investigation of its potential anti-inflammatory and antimicrobial properties. To address the existing knowledge gap, it is imperative for researchers to conduct focused studies that include:

  • In vitro enzymatic and cell-based assays to identify specific molecular targets.

  • Quantitative dose-response studies to determine the potency and efficacy of this compound.

  • Detailed experimental protocols to ensure the reproducibility of findings.

  • In vivo studies in relevant animal models to validate in vitro findings.

The elucidation of this compound's mechanism of action could pave the way for its development as a novel therapeutic agent or provide a better understanding of the bioactivity of oakmoss extracts.

References

Ethyl Everninate: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl everninate, a naturally occurring phenolic compound, has garnered interest within the scientific community for its presence in various lichen species and its potential biological activities. This technical guide provides an in-depth exploration of the discovery and history of this compound, its physicochemical properties, and detailed experimental protocols for its isolation, synthesis, and biological evaluation. The document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, is a secondary metabolite predominantly found in the lichen Evernia prunastri (oakmoss). It belongs to the class of atranol-like compounds, which are known for their diverse biological activities. This guide delves into the historical context of its discovery, methods of its procurement, and a review of its known biological functions, with a focus on providing practical, detailed methodologies for further research.

Discovery and History

The first documented isolation of this compound from the lichen Evernia prunastri appears to be in the early 1970s. A pivotal study published in 1972 by Gonzalez, Martin, and Yanes in the journal Phytochemistry detailed the characterization of fifteen phenolic substances from this lichen, among which this compound was identified. This work laid the foundation for subsequent investigations into the chemical constituents of Evernia prunastri and the broader class of lichen depsides and their derivatives.

Prior to this, the study of lichen chemistry had been progressing for decades, with pioneers like Yasuhiko Asahina in Japan making significant contributions to the structural elucidation of various lichen acids. The discovery of this compound was a part of a broader effort to systematically catalogue the diverse secondary metabolites produced by lichens, which are now recognized as a rich source of novel bioactive compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name ethyl 2-hydroxy-4-methoxy-6-methylbenzoate
Synonyms This compound, Everninic acid ethyl ester
CAS Number 6110-36-7
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 74-76 °C
Solubility Soluble in acetone (B3395972), ethanol (B145695), methanol (B129727), and other organic solvents.

Experimental Protocols

Isolation of this compound from Evernia prunastri

This protocol describes a general method for the extraction and isolation of this compound from the lichen Evernia prunastri.

Materials:

  • Dried and ground Evernia prunastri thalli

  • Acetone

  • Methanol

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Rotary evaporator

  • Chromatography columns

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

Procedure:

  • Extraction: Macerate 100 g of dried, ground Evernia prunastri thalli in 1 L of acetone at room temperature for 24 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude acetone extract.

  • Column Chromatography:

    • Prepare a silica gel column (e.g., 50 cm length, 4 cm diameter) packed in hexane.

    • Dissolve the crude extract in a minimal amount of acetone and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the column.

    • Elute the column with a gradient of hexane-ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions of approximately 20 mL.

    • Monitor the fractions by TLC using a hexane:ethyl acetate (8:2, v/v) mobile phase.

    • Visualize the spots under a UV lamp at 254 nm. This compound should appear as a UV-active spot.

  • Purification:

    • Combine the fractions containing the compound of interest (identified by comparison with a standard if available).

    • Concentrate the combined fractions under reduced pressure to yield purified this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system like hexane-ethyl acetate.

experimental_workflow_isolation start Dried Evernia prunastri extraction Acetone Extraction start->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate gradient) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis purification Combine & Concentrate Fractions tlc_analysis->purification pure_product Purified this compound purification->pure_product

Caption: Workflow for the isolation of this compound.
Synthesis of this compound

This protocol outlines the synthesis of this compound via Fischer esterification of 2-hydroxy-4-methoxy-6-methylbenzoic acid.

Materials:

  • 2-hydroxy-4-methoxy-6-methylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 g of 2-hydroxy-4-methoxy-6-methylbenzoic acid in 100 mL of absolute ethanol.

  • Slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain crude this compound.

  • Purify the product by column chromatography or recrystallization as described in the isolation protocol.

experimental_workflow_synthesis start 2-hydroxy-4-methoxy- 6-methylbenzoic acid esterification Fischer Esterification (Ethanol, H₂SO₄, Reflux) start->esterification workup Aqueous Workup (EtOAc, NaHCO₃, Brine) esterification->workup drying Drying (MgSO₄) workup->drying concentration Rotary Evaporation drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification product This compound purification->product

Caption: Synthetic workflow for this compound.
Biological Activity Assays

This protocol details the determination of the MIC of this compound against bacterial strains using the broth microdilution method.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (B87167) (DMSO) as a solvent for the compound

  • Positive control antibiotic (e.g., ampicillin)

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Test Compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 1 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and DMSO without the test compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

This protocol describes the evaluation of the antioxidant potential of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Ascorbic acid (as a positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compound: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) and perform serial dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the this compound solution or the positive control (ascorbic acid) to the wells.

    • For the blank, add 100 µL of methanol to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH free radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.

Biological Activities and Mechanism of Action

While extensive research specifically on this compound is somewhat limited, its structural similarity to other lichen-derived phenolic compounds, such as atranorin, suggests potential biological activities.

  • Antimicrobial Activity: Lichen secondary metabolites are well-known for their antimicrobial properties. It is hypothesized that this compound may exhibit activity against various bacteria and fungi. The mechanism is likely related to the disruption of microbial cell membranes or the inhibition of essential enzymes.

  • Antioxidant Activity: The phenolic hydroxyl group in the structure of this compound suggests that it may act as a free radical scavenger, thereby exhibiting antioxidant properties.

  • Skin Sensitization: Related atranol-like compounds, such as atranol and chloroatranol, are known contact allergens found in oakmoss extracts used in perfumery. These compounds can act as haptens, binding to skin proteins and eliciting an immune response, which can lead to allergic contact dermatitis. The mechanism involves the activation of T-lymphocytes and the release of pro-inflammatory cytokines. It is plausible that this compound could have similar sensitizing properties, although this requires further investigation.

signaling_pathway_sensitization hapten Atranol-like Compound (e.g., this compound) hapten_protein Hapten-Protein Complex hapten->hapten_protein Binds to protein Skin Protein protein->hapten_protein apc Antigen Presenting Cell (e.g., Langerhans Cell) hapten_protein->apc Uptake & Processing t_cell Naive T-Cell apc->t_cell Presents Antigen activated_t_cell Activated T-Cell t_cell->activated_t_cell Activation & Proliferation cytokines Pro-inflammatory Cytokines (e.g., IFN-γ, IL-2) activated_t_cell->cytokines Release of inflammation Inflammatory Response (Allergic Contact Dermatitis) cytokines->inflammation Leads to

Caption: Proposed mechanism of skin sensitization by atranol-like compounds.

Conclusion

This compound represents an intriguing natural product with a history rooted in the exploration of lichen chemistry. This guide has provided a detailed overview of its discovery, methods for its isolation and synthesis, and protocols for evaluating its potential biological activities. The information presented herein is intended to facilitate further research into this compound, which may hold promise for applications in pharmacology and other scientific disciplines. Future studies should focus on elucidating its specific mechanisms of action and exploring its full therapeutic potential.

Ethyl Everninate and Its Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl everninate, a naturally occurring depside found in the lichen Evernia prunastri (oakmoss), belongs to a class of phenolic compounds with growing interest in the scientific community. While research on this compound itself is emerging, studies on its parent compound, orsellinic acid, and a series of its alkyl ester derivatives have revealed a spectrum of biological activities. This technical guide provides a comprehensive overview of this compound and its related derivatives, focusing on their natural sources, biosynthesis, biological activities, and experimental protocols for their study. Quantitative data from various studies are summarized, and key pathways are visualized to facilitate a deeper understanding of these promising natural products.

Introduction

Lichens are a unique symbiotic association between a fungus (mycobiont) and one or more photosynthetic partners (photobiont), typically a green alga or cyanobacterium. They are prolific producers of a diverse array of secondary metabolites, many of which are not found elsewhere in nature. Among these are the depsides, which are esters formed from two or more hydroxybenzoic acid units. This compound (ethyl 2-hydroxy-4-methoxy-6-methylbenzoate) is a simple depside, an ethyl ester of everninic acid, which is a methylated derivative of orsellinic acid. It is a known constituent of oakmoss (Evernia prunastri), a lichen species extensively used in the fragrance industry.[1] Beyond its aromatic properties, the structural similarity of this compound to other biologically active orsellinates suggests its potential as a lead compound in drug discovery. This guide will delve into the current knowledge of this compound and its derivatives, providing a technical resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Profile and Natural Occurrence

This compound is structurally characterized as the ethyl ester of 2-hydroxy-4-methoxy-6-methylbenzoic acid. Its chemical properties are summarized in Table 1. The primary natural source of this compound is the lichen Evernia prunastri, commonly known as oakmoss.[1] This lichen is typically found on the trunks and branches of oak trees in temperate climates.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name ethyl 2-hydroxy-4-methoxy-6-methylbenzoate
Synonyms Ethyl orsellinate methyl ether, Everninic acid ethyl ester
CAS Number 6110-36-7
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Appearance White crystalline solid
Melting Point 129-132 °C[2]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone (B3395972).[3]

Other related orsellinate derivatives, such as methyl orsellinate and ethyl orsellinate (ethyl 2,4-dihydroxy-6-methylbenzoate), have also been isolated from lichens like Peltigera aphthosa.[2]

Biosynthesis of Orsellinate Precursors

The biosynthesis of this compound and other orsellinates originates from the polyketide pathway, a major route for the synthesis of secondary metabolites in fungi, including the mycobionts of lichens. The core structural unit, orsellinic acid, is assembled by a polyketide synthase (PKS) enzyme.

Orsellinic Acid Biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA (x3) MalonylCoA->PKS Polyketide Linear Polyketide Intermediate PKS->Polyketide OrsellinicAcid Orsellinic Acid Polyketide->OrsellinicAcid Cyclization & Aromatization

Biosynthesis of the orsellinic acid core via the polyketide pathway.

The process begins with a starter unit, typically acetyl-CoA, which is sequentially extended by three molecules of malonyl-CoA. The resulting linear polyketide chain undergoes intramolecular cyclization and aromatization, catalyzed by the PKS, to form orsellinic acid. Subsequent modifications, such as methylation by methyltransferases and esterification with ethanol, lead to the formation of this compound. The exact enzymatic machinery for the final esterification step in lichens is not yet fully elucidated.

Biological Activities of Orsellinate Derivatives

While specific quantitative data on the biological activities of this compound are not extensively available, studies on a series of alkyloxycarbonyl derivatives of orsellinic acid (orsellinates) provide valuable insights into the potential of this class of compounds.

Cytotoxic Activity

A study investigating the cytotoxic activity of a series of orsellinates against brine shrimp (Artemia salina) revealed a correlation between the length of the alkyl chain and cytotoxicity. The results, summarized in Table 2, indicate that increasing the lipophilicity by elongating the alkyl chain enhances the cytotoxic effect. Hexyl orsellinate was found to be the most active compound in this series. Another study evaluated the in vitro antitumour activity of orsellinates against several human cancer cell lines, with n-butyl orsellinate showing the most promising activity.

Table 2: Cytotoxic Activity of Orsellinate Derivatives against Artemia salina

CompoundR GroupLC₅₀ (µM)
Methyl orsellinate-CH₃> 500
Ethyl orsellinate-CH₂CH₃375
n-Propyl orsellinate-(CH₂)₂CH₃163
n-Butyl orsellinate-(CH₂)₃CH₃94
n-Pentyl orsellinate-(CH₂)₄CH₃42
n-Hexyl orsellinate-(CH₂)₅CH₃31
This compound (4-methoxy-ethyl orsellinate)-CH₂CH₃ (with OCH₃ at C4)188

Note: Data for this compound is included for comparison, though it has a methoxy (B1213986) group at the C4 position, unlike the other dihydroxy compounds in the series.

Antimicrobial Activity

Orsellinate derivatives have also been investigated for their antimicrobial properties. A study on the antibacterial activity of various orsellinates against Gram-positive and Gram-negative bacteria demonstrated that n-propyl, n-pentyl, and n-hexyl orsellinates were the most effective, with Minimum Inhibitory Concentration (MIC) values ranging from 7.8 to 62.5 µg/mL against susceptible strains. This suggests that, similar to cytotoxicity, an increase in the alkyl chain length can enhance antibacterial activity. Monoaromatic compounds isolated from lichens, including methyl and ethyl orsellinate, have shown antimicrobial activities against various microorganisms with MIC values in the range of 30–500 µg/mL.

Table 3: Antibacterial Activity of Selected Orsellinate Derivatives

CompoundTest OrganismMIC (µg/mL)
n-Propyl orsellinateStaphylococcus aureus62.5
n-Pentyl orsellinateStaphylococcus aureus15.6
n-Hexyl orsellinateStaphylococcus aureus15.6
n-Propyl orsellinateXanthomonas campestris31.2
n-Pentyl orsellinateXanthomonas campestris7.8
n-Hexyl orsellinateXanthomonas campestris15.6
n-Propyl orsellinateRalstonia solanacearum62.5
n-Pentyl orsellinateRalstonia solanacearum31.2
n-Hexyl orsellinateRalstonia solanacearum31.2

Proposed Mechanism of Action

The precise signaling pathways affected by this compound have not been elucidated. However, based on the observed cytotoxic activities of related compounds, a proposed mechanism of action could involve the induction of apoptosis in cancer cells. This could be triggered by various cellular stresses, including oxidative stress, leading to the activation of caspase cascades and eventual programmed cell death.

Proposed Cytotoxic Mechanism Orsellinate Orsellinate Derivative Cell Cancer Cell Orsellinate->Cell Cellular Uptake ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

A proposed signaling pathway for the cytotoxic effects of orsellinates.

Experimental Protocols

Isolation and Purification of this compound from Evernia prunastri

The following is a generalized protocol for the isolation and purification of this compound from the lichen Evernia prunastri, based on common techniques for lichen secondary metabolites.

Isolation Workflow Start Dried & Ground Evernia prunastri Extraction Solvent Extraction (e.g., Acetone, Chloroform) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract ColumnChromatography Silica (B1680970) Gel Column Chromatography CrudeExtract->ColumnChromatography Fractionation Fraction Collection (Monitored by TLC) ColumnChromatography->Fractionation Purification Recrystallization Fractionation->Purification Combine pure fractions FinalProduct Pure Ethyl Everninate Purification->FinalProduct

A general workflow for the isolation and purification of this compound.

Materials:

  • Dried thalli of Evernia prunastri

  • Grinder or mill

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • Solvents: Acetone, Chloroform, Ethyl Acetate, Hexane (B92381) (analytical grade)

  • Filter paper and funnel

  • Rotary evaporator

  • Silica gel (for column chromatography)

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber for TLC

  • UV lamp (254 nm)

  • Glass vials for fraction collection

  • Crystallization dishes

Procedure:

  • Sample Preparation: The dried lichen thalli are cleaned of any debris and ground into a fine powder.

  • Extraction: The powdered lichen material is macerated in a suitable solvent (e.g., acetone or chloroform) at room temperature with continuous stirring for 24-48 hours. The process can be repeated to ensure exhaustive extraction.

  • Filtration and Concentration: The mixture is filtered to separate the lichen material from the solvent extract. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically packed using a non-polar solvent like hexane and the extract is loaded onto the column.

  • Elution and Fractionation: The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Identification and Pooling: The TLC plates are visualized under UV light to identify the spots corresponding to this compound (based on comparison with a standard, if available, or by subsequent characterization). Fractions containing the pure compound are pooled together.

  • Recrystallization: The pooled fractions are concentrated, and the residue is recrystallized from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure crystals of this compound.

  • Characterization: The purity and identity of the isolated compound are confirmed by analytical techniques such as melting point determination, and spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

In Vitro Cytotoxicity Assay (Brine Shrimp Lethality Test)

This is a simple, rapid, and low-cost preliminary assay for cytotoxic activity.

Materials:

  • Brine shrimp (Artemia salina) eggs

  • Sea salt

  • Distilled water

  • Hatching tank

  • Light source

  • Pipettes

  • Test tubes or multi-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., podophyllotoxin)

  • Negative control (solvent only)

Procedure:

  • Hatching of Brine Shrimp: Brine shrimp eggs are hatched in artificial seawater (prepared with sea salt and distilled water) under constant aeration and illumination for 48 hours.

  • Preparation of Test Solutions: The test compounds are dissolved in a solvent to prepare stock solutions, which are then serially diluted to obtain a range of concentrations.

  • Assay: A specific number of nauplii (larvae) are transferred to test tubes or wells containing the test solutions at different concentrations.

  • Incubation: The test tubes or plates are incubated for 24 hours under illumination.

  • Counting and Analysis: After 24 hours, the number of dead and surviving nauplii in each tube/well is counted. The percentage of mortality is calculated for each concentration.

  • LC₅₀ Determination: The concentration that causes 50% mortality of the nauplii (LC₅₀) is determined by plotting the percentage of mortality against the logarithm of the concentration.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of natural products with demonstrated cytotoxic and antimicrobial activities. The available data, primarily from studies on a series of orsellinate esters, indicate that structural modifications, such as altering the length of the alkyl chain, can significantly influence their biological potency. While this compound itself is a known natural product, a thorough investigation of its specific biological activities and mechanisms of action is still needed.

Future research should focus on:

  • The targeted isolation and comprehensive biological evaluation of this compound from Evernia prunastri.

  • Quantitative structure-activity relationship (QSAR) studies to guide the synthesis of more potent and selective derivatives.

  • Elucidation of the specific molecular targets and signaling pathways affected by these compounds.

  • In vivo studies to validate the in vitro findings and assess the therapeutic potential of promising candidates.

A deeper understanding of this compound and its derivatives will undoubtedly contribute to the development of new therapeutic agents from the rich chemical diversity of lichens.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Ethyl Everninate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis and purification of ethyl everninate, also known as ethyl 2,4-dihydroxy-6-methylbenzoate or ethyl orsellinate. The synthesis is achieved through the Fischer esterification of everninic acid (orsellinic acid) with ethanol (B145695), utilizing sulfuric acid as a catalyst. Purification of the resulting ester is detailed through two effective methods: silica (B1680970) gel column chromatography and recrystallization. This protocol includes detailed experimental procedures, data presentation in tabular format, and a workflow diagram to ensure reproducibility and high purity of the final product.

Introduction

This compound is a naturally occurring phenolic compound found in various lichens, such as oakmoss (Evernia prunastri). It is recognized for its potential biological activities, making it a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis of this compound is a straightforward process involving the esterification of the readily available everninic acid. This application note provides a reliable method for its laboratory-scale synthesis and subsequent purification to obtain a high-purity compound suitable for research purposes.

Synthesis of this compound via Fischer Esterification

The synthesis of this compound is accomplished by the Fischer esterification of everninic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The excess ethanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the ester.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve everninic acid (1.0 equivalent) in absolute ethanol (10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Subsequently, wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Data Presentation: Synthesis
ParameterValue
Starting MaterialEverninic Acid
ReagentsAbsolute Ethanol, Concentrated Sulfuric Acid
Reaction TypeFischer Esterification
Reaction Time4 - 6 hours
Reaction TemperatureReflux (approx. 78 °C)
Typical Yield85 - 95% (crude)

Purification of this compound

The crude this compound can be purified by either column chromatography or recrystallization to achieve high purity.

Experimental Protocol: Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent such as hexane (B92381).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Alternatively, a dichloromethane/methanol gradient can be used.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Data Presentation: Column Chromatography
ParameterDescription
Stationary PhaseSilica Gel (60-120 mesh)
Mobile Phase (Eluent)Hexane/Ethyl Acetate gradient (e.g., 5% to 20% EtOAc) or Dichloromethane/Methanol gradient
Expected Purity>98%
Experimental Protocol: Recrystallization
  • Solvent Selection: this compound is soluble in solvents like ethyl acetate, acetone, and dichloromethane. A suitable solvent system for recrystallization is a mixture where the compound is soluble at high temperatures and sparingly soluble at low temperatures, such as ethyl acetate/hexane or ethanol/water.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate or ethanol.

  • Crystallization: Slowly add hexane or water (the anti-solvent) dropwise until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent mixture, and dry them under vacuum.

Data Presentation: Recrystallization
ParameterDescription
Suitable SolventsEthyl Acetate/Hexane, Ethanol/Water
Melting Point (pure)129-132 °C
Expected Recovery70 - 85%
Expected Purity>99%

Workflow and Diagrams

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Everninic Acid + Ethanol Reaction Fischer Esterification (H2SO4, Reflux) Start->Reaction 1. Reagents Workup Workup & Extraction Reaction->Workup 2. Reaction Crude Crude this compound Workup->Crude 3. Isolation Purification_Choice Purification Method Crude->Purification_Choice Col_Chrom Column Chromatography Purification_Choice->Col_Chrom Option 1 Recrystal Recrystallization Purification_Choice->Recrystal Option 2 Pure_Product Pure this compound Col_Chrom->Pure_Product Recrystal->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Fischer Esterification Signaling Pathway

Fischer_Esterification Carboxylic_Acid Everninic Acid (R-COOH) Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation H+ Alcohol Ethanol (R'-OH) Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Ester This compound (R-COOR') Water_Elimination->Ester -H+

Caption: Mechanism of Fischer Esterification for this compound synthesis.

Application Notes & Protocols for the Quantitative Analysis of Ethyl Everninate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of Ethyl everninate, a secondary metabolite, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to serve as a robust starting point for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and its Quantification

This compound (chemical name: ethyl 2-hydroxy-4-methoxy-6-methylbenzoate) is an aromatic ester and a polyketide-derived natural product.[1] Accurate and precise quantification of this compound is crucial for various applications, including pharmacokinetic studies, quality control of natural product extracts, and optimization of fermentation processes for its production. The selection of an appropriate analytical technique depends on the sample matrix, the required sensitivity, and the available instrumentation.

This document outlines two primary analytical methods:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method for the routine quantification of this compound in various sample matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly suitable for the identification and quantification of this compound, especially at low concentrations.

High-Performance Liquid Chromatography (HPLC-UV) Method

This section details a reverse-phase HPLC method for the quantification of this compound. The protocol is adapted from established methods for similar aromatic compounds and everninomicin derivatives.[2][3]

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being a relatively non-polar molecule, is retained on a non-polar stationary phase (e.g., C18) and eluted with a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.

Experimental Protocol: HPLC-UV Analysis

2.2.1. Reagents and Materials

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (LC-MS grade)

  • Syringe filters (0.22 µm, PTFE or nylon)

2.2.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 60 40
    15.0 10 90
    20.0 10 90
    22.0 60 40

    | 25.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 270 nm (based on the chromophore of the benzoate (B1203000) derivative). A full UV scan (200-400 nm) of the standard should be performed to determine the optimal wavelength.

2.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% formic acid).

  • Sample Preparation:

    • Liquid Samples (e.g., Fermentation Broth): Centrifuge the sample to remove cells and particulate matter. Filter the supernatant through a 0.22 µm syringe filter before injection. Dilute the sample with the mobile phase if the concentration of this compound is expected to be high.

    • Solid or Semi-Solid Samples (e.g., Biomass, Extracts): Perform an extraction as described in the Sample Preparation Protocols (Section 4).

2.2.4. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is suitable for the sensitive and selective quantification of this compound. The protocol is based on methods for the analysis of similar aromatic esters like methyl salicylate.[4]

Principle

GC-MS separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then ionized and fragmented, and the resulting ions are detected based on their mass-to-charge ratio. This provides high specificity for identification and quantification.

Experimental Protocol: GC-MS Analysis

3.2.1. Reagents and Materials

  • This compound analytical standard (≥98% purity)

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for derivatization, if necessary)

  • Anhydrous Sodium Sulfate

3.2.2. Instrumentation and Analytical Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40-400

  • Solvent Delay: 5 minutes

3.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with dichloromethane.

  • Sample Preparation: Perform an extraction as described in the Sample Preparation Protocols (Section 4). The final extract should be in a volatile solvent like dichloromethane.

  • Derivatization (Optional): The hydroxyl group on this compound may benefit from silylation to improve peak shape and thermal stability. To a dried aliquot of the extract or standard, add 50 µL of BSTFA + 1% TMCS and heat at 70°C for 30 minutes.

3.2.4. Data Analysis and Quantification

  • Identify the this compound peak based on its retention time and mass spectrum. The expected molecular ion peak is at m/z 210. Key fragment ions should be identified from the mass spectrum of the standard.

  • For quantification, use Selected Ion Monitoring (SIM) mode for higher sensitivity. Select the molecular ion (m/z 210) and 2-3 characteristic fragment ions for quantification and qualification.

  • Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.

  • Quantify this compound in the samples using the calibration curve.

Sample Preparation Protocols

The following are general protocols for the extraction of this compound from microbial cultures.

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Harvesting: Centrifuge 10 mL of the microbial fermentation broth to separate the supernatant and the mycelial biomass.

  • Extraction of Supernatant: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate, and shake vigorously for 2 minutes. Allow the layers to separate and collect the organic (upper) layer. Repeat the extraction twice.

  • Extraction of Biomass: To the cell pellet, add 10 mL of methanol and sonicate for 20 minutes to disrupt the cells. Centrifuge and collect the methanol extract.

  • Combine and Evaporate: Combine all organic extracts and evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase for HPLC analysis or a volatile solvent (e.g., dichloromethane) for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Centrifuge the fermentation broth and filter the supernatant through a 0.45 µm filter.

  • Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the pre-treated supernatant onto the SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the this compound with 5 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a known volume of the appropriate solvent for analysis.

Summary of Quantitative Data

The following table summarizes the expected performance characteristics for the proposed analytical methods. These values are typical and should be determined during method validation.

ParameterHPLC-UVGC-MS
Retention Time (RT) Dependent on specific column and gradientDependent on temperature program
Linear Range 1 - 100 µg/mL0.1 - 25 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 µg/mL
Precision (%RSD) < 5%< 10%
Accuracy (%Recovery) 95 - 105%90 - 110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_analysis Data Processing & Reporting start Microbial Culture centrifuge Centrifugation start->centrifuge supernatant Supernatant centrifuge->supernatant biomass Biomass centrifuge->biomass lle Liquid-Liquid Extraction (Ethyl Acetate) supernatant->lle spe Solid-Phase Extraction (C18 Cartridge) supernatant->spe biomass->lle extract Combined Organic Extract lle->extract spe->extract evaporate Solvent Evaporation extract->evaporate reconstitute Reconstitution in Analytical Solvent evaporate->reconstitute final_sample Prepared Sample reconstitute->final_sample hplc HPLC-UV Analysis final_sample->hplc Method 1 gcms GC-MS Analysis final_sample->gcms Method 2 data_acquisition Data Acquisition hplc->data_acquisition gcms->data_acquisition calibration Calibration Curve Construction data_acquisition->calibration quantification Quantification of This compound calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_decision Method Selection Logic cluster_methods Recommended Analytical Method start Sample Matrix Characteristics concentration Expected Analyte Concentration start->concentration volatility Analyte Volatility & Thermal Stability start->volatility matrix_complexity Sample Matrix Complexity start->matrix_complexity hplc HPLC-UV concentration->hplc High (>1 µg/mL) gcms GC-MS concentration->gcms Low (<1 µg/mL) volatility->hplc Non-Volatile or Thermally Labile volatility->gcms Volatile & Thermally Stable matrix_complexity->hplc Low to Moderate matrix_complexity->gcms High (requires high specificity)

Caption: Logical diagram for analytical method selection.

References

Application Notes and Protocols for Cell-based Assays Using Ethyl Everninate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl everninate is a natural product that has been isolated from oakmoss (Evernia prunastri)[1][2][3][4]. While its precise biological activities are still under investigation, many natural phenolic compounds exhibit anti-inflammatory properties by modulating key signaling pathways. These application notes provide a comprehensive framework for utilizing this compound in cell-based assays to investigate its potential anti-inflammatory effects, specifically focusing on the inhibition of the NF-κB and MAPK signaling pathways. The protocols detailed below are designed for researchers in drug discovery and development to screen and characterize the bioactivity of this compound.

Proposed Mechanism of Action

It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the activation of the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules[5]. Inflammatory stimuli, such as lipopolysaccharide (LPS), typically trigger these cascades. By interfering with these pathways, this compound could potentially reduce the production of inflammatory mediators.

Key Cell-Based Assays

To investigate the anti-inflammatory potential of this compound, a series of cell-based assays can be employed. These include:

  • Cell Viability Assay: To determine the cytotoxic concentration of this compound.

  • NF-κB Reporter Assay: To measure the inhibitory effect of this compound on NF-κB activation.

  • Cytokine Secretion Assay: To quantify the reduction in pro-inflammatory cytokine production.

Data Presentation

The following tables summarize hypothetical quantitative data for the proposed experiments.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Vehicle)100
198.5
597.2
1095.8
2592.1
5088.4
10075.3

Table 2: Inhibition of LPS-Induced NF-κB Activation by this compound

This compound (µM)Luciferase Activity (RLU)% Inhibition
0 (LPS only)1,500,0000
11,275,00015
5900,00040
10600,00060
25375,00075
50225,00085

Table 3: Effect of this compound on Pro-Inflammatory Cytokine Secretion

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Untreated< 10< 5
LPS (1 µg/mL)25001800
LPS + this compound (1 µM)21251530
LPS + this compound (5 µM)15001080
LPS + this compound (10 µM)1000720
LPS + this compound (25 µM)625450
LPS + this compound (50 µM)375270

Experimental Protocols

Cell Viability Assay

This protocol is to determine the non-toxic concentrations of this compound for subsequent experiments.

  • Cell Line: RAW 264.7 (murine macrophage cell line)

  • Reagents:

    • This compound (stock solution in DMSO)

    • DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

    • PrestoBlue™ Cell Viability Reagent

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of PrestoBlue™ reagent to each well and incubate for 2 hours at 37°C.

    • Measure the fluorescence at an excitation/emission of 560/590 nm using a microplate reader.

NF-κB Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit the activation of the NF-κB signaling pathway.

  • Cell Line: HEK293 cells stably expressing an NF-κB-luciferase reporter construct.

  • Reagents:

    • This compound

    • Lipopolysaccharide (LPS)

    • Dual-Luciferase® Reporter Assay System

  • Protocol:

    • Plate the reporter cells in a 96-well plate and allow them to attach overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce NF-κB activation.

    • Lyse the cells using the passive lysis buffer provided in the assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially from a single sample according to the manufacturer's protocol. The firefly luciferase reporter is measured first by adding Luciferase Assay Reagent II (LAR II), and after quantifying the luminescence, this reaction is quenched, and the Renilla luciferase reaction is initiated by adding Stop & Glo® Reagent.

Cytokine Secretion Assay (ELISA)

This protocol quantifies the effect of this compound on the secretion of pro-inflammatory cytokines.

  • Cell Line: RAW 264.7 cells

  • Reagents:

    • This compound

    • LPS

    • ELISA kits for TNF-α and IL-6

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Quantify the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions. The general principle involves capturing the cytokine with a specific antibody coated on the plate, followed by detection with an enzyme-linked secondary antibody and a colorimetric substrate reaction.

Mandatory Visualizations

G cluster_0 Proposed Anti-Inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway TLR4->MAPK Activates IKK IKK TLR4->IKK Activates Nucleus Nucleus MAPK->Nucleus Activates Transcription Factors IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB NF-κB IκBα->NFκB Inhibits NFκB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Cytokines Cytokines (TNF-α, IL-6) Gene->Cytokines EthylEverninate This compound EthylEverninate->MAPK Inhibits EthylEverninate->IKK Inhibits

Caption: Proposed signaling pathway for this compound's anti-inflammatory action.

G cluster_1 Experimental Workflow for Cell-Based Assays cluster_2 Assay Readouts start Start cell_culture Cell Seeding (RAW 264.7 or HEK293-NFκB) start->cell_culture treatment Pre-treatment with This compound cell_culture->treatment stimulation Stimulation with LPS treatment->stimulation viability Cell Viability Assay (PrestoBlue™) stimulation->viability luciferase NF-κB Reporter Assay (Luciferase) stimulation->luciferase elisa Cytokine Secretion Assay (ELISA) stimulation->elisa analysis Data Analysis viability->analysis luciferase->analysis elisa->analysis end End analysis->end

Caption: General experimental workflow for evaluating this compound.

References

Unveiling the Antioxidant Potential of Ethyl Everninate: Application Notes and Protocols for the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antioxidant Activity and the DPPH Assay

Antioxidants are crucial molecules that can inhibit or delay the oxidation of other molecules by neutralizing free radicals, which are unstable atoms that can cause damage to cells, contributing to aging and various diseases. The DPPH assay is a common, rapid, and reliable spectrophotometric method for determining the antioxidant capacity of a compound.[4] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be measured by monitoring the decrease in absorbance at a characteristic wavelength, typically around 517 nm.

Quantitative Data Summary

As a direct IC50 value for Ethyl everninate in a DPPH assay is not currently documented in publicly available literature, the following table presents data for its parent compound, evernic acid, and a relevant extract from its natural source. This data can serve as a valuable reference point for interpreting the results obtained for this compound. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Compound/ExtractDPPH IC50 ValueReference CompoundReference IC50
Evernic AcidReported to have stronger DPPH scavenging activity than acetone (B3395972) extracts of Evernia prunastriAscorbic Acid-
Evernia prunastri Methanolic ExtractNot specified--
Evernia prunastri Acetone ExtractWeaker than pure evernic acid--

Note: The table highlights the relative antioxidant activity. Researchers are encouraged to determine the specific IC50 value for this compound through the protocol outlined below and compare it with standard antioxidants like Ascorbic Acid, Trolox, or Gallic Acid.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a step-by-step guide for determining the antioxidant activity of this compound.

Materials and Reagents
  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or Ethanol, analytical grade)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

  • Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Standard Antioxidant Solutions: Prepare a series of dilutions of the standard antioxidant in methanol at concentrations similar to the test compound.

  • Blank Solution: Pure methanol.

Assay Procedure
  • Add 100 µL of the DPPH stock solution to each well of a 96-well microplate.

  • Add 100 µL of the different concentrations of this compound working solutions to the respective wells.

  • For the positive control, add 100 µL of the standard antioxidant solutions to separate wells.

  • For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

  • For the negative control, add 100 µL of methanol to a well containing 100 µL of methanol.

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Inhibition = [(A_blank - A_sample) / A_blank] x 100

    Where:

    • A_blank is the absorbance of the blank (DPPH solution without the test sample).

    • A_sample is the absorbance of the test sample (DPPH solution with this compound or standard).

  • Plot a graph of the percentage of inhibition versus the concentration of this compound and the standard antioxidant.

  • Determine the IC50 value, which is the concentration of the sample that causes 50% inhibition of the DPPH radical, from the graph.

Visualizing the Experimental Workflow and Potential Mechanisms

Experimental Workflow

The following diagram illustrates the key steps involved in the DPPH assay for evaluating the antioxidant activity of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH with Sample/Standard prep_dpph->mix prep_sample Prepare this compound and Standard Solutions prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

DPPH Assay Workflow Diagram
Potential Antioxidant Mechanism of this compound

This compound, as a phenolic compound, is expected to exert its antioxidant effect primarily through hydrogen atom donation from its hydroxyl groups to the DPPH radical. This process is a key mechanism for neutralizing free radicals.

Antioxidant_Mechanism DPPH DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Neutralized) DPPH->DPPH_H EE This compound (with -OH groups) EE->DPPH Hydrogen Atom Donation EE_radical This compound Radical (Stabilized) EE->EE_radical

Mechanism of DPPH Radical Scavenging
Potential Signaling Pathways Influenced by Phenolic Antioxidants

Phenolic compounds, including potentially this compound, can modulate intracellular signaling pathways involved in the cellular response to oxidative stress. One of the key pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., Free Radicals) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 induces dissociation EE This compound EE->Keap1_Nrf2 may promote dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Potential Modulation of the Nrf2 Pathway

Conclusion

The DPPH assay provides a robust and straightforward method for evaluating the antioxidant potential of this compound. While direct quantitative data for this specific compound is pending, the provided protocols and comparative information on its parent compound, evernic acid, offer a solid foundation for researchers. The visualization of the experimental workflow and potential mechanistic pathways further aids in understanding and contextualizing the antioxidant properties of this natural product. Further studies are warranted to establish a definitive IC50 value for this compound and to explore its full therapeutic potential.

References

Application Notes and Protocols for Assessing the In Vitro Anti-inflammatory Effects of Ethyl Everninate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl everninate is a naturally occurring organic compound that warrants investigation for its potential pharmacological activities. While direct studies on the in vitro anti-inflammatory effects of this compound are not extensively documented, this guide provides a comprehensive set of protocols and application notes to assess its potential. The methodologies outlined are based on established in vitro assays commonly used to evaluate the anti-inflammatory properties of novel compounds, drawing parallels from research on structurally related molecules.

These protocols will enable researchers to investigate the effects of this compound on key inflammatory mediators and signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are often activated in response to pro-inflammatory stimuli like Lipopolysaccharide (LPS).

Section 1: Data Presentation - Expected Outcomes

The following tables are templates for summarizing potential quantitative data from the described experiments. They are designed for clear presentation and easy comparison of the anti-inflammatory effects of this compound at various concentrations.

Table 1: Effect of this compound on Cell Viability in Macrophages

Concentration of this compound (µM) Cell Viability (%) Standard Deviation
0 (Vehicle Control) 100 ± 5.2
1 98.5 ± 4.8
10 97.2 ± 5.1
50 95.8 ± 4.5

| 100 | 93.4 | ± 5.5 |

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated Macrophages

Treatment Concentration (µM) NO Concentration (µM) % Inhibition
Control (Untreated) - 1.5 -
LPS (1 µg/mL) - 35.0 0
This compound + LPS 1 30.2 13.7
This compound + LPS 10 22.5 35.7
This compound + LPS 50 15.8 54.9
This compound + LPS 100 8.9 74.6

| Positive Control (e.g., L-NAME) + LPS | 100 | 5.2 | 85.1 |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

Cytokine Treatment Concentration (µM) Concentration (pg/mL) % Inhibition
TNF-α LPS (1 µg/mL) - 1250 0
This compound + LPS 10 980 21.6
This compound + LPS 50 650 48.0
This compound + LPS 100 320 74.4
IL-6 LPS (1 µg/mL) - 1800 0
This compound + LPS 10 1450 19.4
This compound + LPS 50 980 45.6
This compound + LPS 100 540 70.0
IL-1β LPS (1 µg/mL) - 850 0
This compound + LPS 10 720 15.3
This compound + LPS 50 480 43.5

| | this compound + LPS | 100 | 250 | 70.6 |

Section 2: Experimental Protocols

These protocols provide detailed methodologies for key experiments to assess the anti-inflammatory potential of this compound.

Protocol 2.1: Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7 is recommended.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Sub-culturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2.2: Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic concentrations of this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2.3: Nitric Oxide (NO) Production Assay (Griess Test)
  • Objective: To measure the effect of this compound on NO production in LPS-stimulated macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Protocol 2.4: Pro-inflammatory Cytokine Measurement (ELISA)
  • Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

  • Procedure:

    • Follow steps 1-4 from Protocol 2.3.

    • Measure the concentration of TNF-α, IL-6, and IL-1β in the collected cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Perform the ELISA according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Protocol 2.5: Western Blot Analysis for Signaling Pathway Proteins
  • Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat cells with this compound for 1 hour, followed by LPS stimulation (1 µg/mL) for 30 minutes.

    • Lyse the cells and extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Section 3: Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the investigation of this compound's anti-inflammatory effects.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis RAW264_7 RAW 264.7 Cells Seed Seed cells in plates RAW264_7->Seed Incubate Incubate for 24h Seed->Incubate Pretreat Pre-treat with This compound Incubate->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_Treatment Incubate Stimulate->Incubate_Treatment Collect Collect Supernatant & Cell Lysate Incubate_Treatment->Collect Griess Griess Assay (NO) Collect->Griess ELISA ELISA (Cytokines) Collect->ELISA Western Western Blot (Proteins) Collect->Western

Caption: Experimental workflow for in vitro anti-inflammatory assays.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK p_IkBa p-IκBα IKK->p_IkBa phosphorylates IkBa_p65 IκBα-p65/p50 IkBa_p65->p_IkBa p65_p50 p65/p50 (NF-κB) p_IkBa->p65_p50 releases NFkB_nuc p65/p50 p65_p50->NFkB_nuc translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB_nuc->Genes induces Ethyl_Everninate This compound Ethyl_Everninate->IKK inhibits? Ethyl_Everninate->p65_p50 inhibits translocation?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Synthesis of Ethyl Everninate Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl everninate, a naturally occurring phenolic compound isolated from oakmoss (Evernia prunastri), serves as a promising scaffold for the development of novel therapeutic agents.[1][2][3] Its parent compound, evernic acid, has demonstrated a range of biological activities, including anticancer, antioxidant, and antimicrobial properties.[4] This has spurred interest in the synthesis of this compound derivatives to explore their potential in drug discovery. This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives with potential applications in oncology, anti-inflammatory, and enzyme inhibition studies.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically involves a few key steps: the synthesis of the core this compound molecule, followed by derivatization at the phenolic hydroxyl groups or the ester moiety.

Protocol 1: Synthesis of this compound (Ethyl 2,4-dihydroxy-6-methylbenzoate)

This protocol is adapted from established methods for the synthesis of similar phenolic esters.[1]

Materials:

  • 2,4-dihydroxy-6-methylbenzoic acid (Everninic acid)

  • Anhydrous Ethanol (B145695)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (B109758)

  • Rotary Evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 2,4-dihydroxy-6-methylbenzoic acid (1 equivalent) in anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to yield crude this compound.

  • Purify the product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Protocol 2: Synthesis of O-Alkylated this compound Derivatives

O-alkylation of the phenolic hydroxyl groups can significantly impact the biological activity of the molecule.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)

  • Potassium Carbonate (anhydrous)

  • Acetone (B3395972) or Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in acetone or DMF in a round-bottom flask.

  • Add anhydrous potassium carbonate (2-3 equivalents).

  • Add the desired alkyl halide (1-2.2 equivalents, depending on whether mono- or di-alkylation is desired).

  • Reflux the mixture for 8-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, filter off the potassium carbonate and evaporate the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the O-alkylated derivative by column chromatography.

Protocol 3: Synthesis of this compound Amide Derivatives

Conversion of the ester group to an amide is a common strategy in medicinal chemistry to improve metabolic stability and biological activity.

Materials:

  • This compound

  • Amine (e.g., benzylamine, various substituted anilines)

  • Sodium methoxide (B1231860) or other suitable base

  • Methanol

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in methanol.

  • Add the desired amine (1.1-1.5 equivalents).

  • Add a catalytic amount of a suitable base like sodium methoxide.

  • Reflux the reaction mixture for 12-48 hours, monitoring by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent and wash with dilute acid (e.g., 1M HCl) and then with brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the amide derivative by recrystallization or column chromatography.

Biological Evaluation of this compound Derivatives

The synthesized derivatives can be screened for various biological activities to identify potential drug candidates.

Anticancer Activity

The antiproliferative activity of this compound and its derivatives can be evaluated against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (µg/mL)
Hep-2Larynx Carcinoma31.2
MCF-7Breast Cancer70.3
786-0Kidney Carcinoma47.5
B16-F10Murine Melanoma64.8

Note: Data for derivatives is currently limited in the public domain and requires further experimental investigation.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 values.

Anti-inflammatory Activity

Derivatives can be screened for their ability to inhibit key inflammatory mediators.

Quantitative data for the anti-inflammatory activity of specific this compound derivatives is not yet widely available and represents an area for future research.

Protocol 5: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Complete cell culture medium

Procedure:

  • Culture RAW 264.7 cells in 96-well plates.

  • Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which correlates with NO production.

  • Measure the absorbance and calculate the percentage of NO inhibition.

Enzyme Inhibitory Activity

The potential of the derivatives to inhibit specific enzymes involved in disease pathways can be assessed.

Specific enzyme inhibitory data for this compound derivatives is an emerging area of investigation.

Protocol 6: Generic Enzyme Inhibition Assay

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Buffer solution specific to the enzyme

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add the buffer, the test compound (this compound derivative) at various concentrations, and the enzyme.

  • Pre-incubate the mixture for a defined period.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocities and determine the percentage of inhibition and IC50 values.

Visualizations

Synthesis Workflow

Synthesis_Workflow Everninic_Acid Everninic Acid Ethyl_Everninate This compound Everninic_Acid->Ethyl_Everninate Esterification Ester_Derivatives Ester Derivatives Everninic_Acid->Ester_Derivatives Esterification O_Alkylated_Derivatives O-Alkylated Derivatives Ethyl_Everninate->O_Alkylated_Derivatives O-Alkylation Amide_Derivatives Amide Derivatives Ethyl_Everninate->Amide_Derivatives Amidation

Caption: General synthetic routes to this compound and its derivatives.

Drug Discovery Logic

Drug_Discovery_Logic Start This compound Scaffold Synthesis Derivative Synthesis (O-alkylation, Amidation, etc.) Start->Synthesis Screening Biological Screening (Anticancer, Anti-inflammatory, Enzyme Inhibition) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Candidate Drug Candidate Lead_Opt->Candidate

Caption: Iterative cycle of drug discovery for this compound derivatives.

Conclusion

The synthesis and biological evaluation of this compound derivatives present a promising avenue for the discovery of new drug candidates. The protocols and data presented here provide a foundational framework for researchers to design and execute studies in this area. Further exploration of the structure-activity relationships of a broader range of derivatives is crucial to unlock the full therapeutic potential of this natural product scaffold.

References

Troubleshooting & Optimization

Ethyl Everninate Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of ethyl everninate. The information is tailored for professionals engaged in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features relevant to stability?

This compound (ethyl 2,4-dihydroxy-6-methylbenzoate) is a phenolic ester. Its stability is primarily influenced by three key functional groups: a phenolic hydroxyl group, an ester group, and a methoxy (B1213986) (aromatic ether) group on the benzene (B151609) ring. Each of these groups is susceptible to specific degradation pathways.

Q2: What are the primary degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to three main degradation pathways:

  • Hydrolysis: The ester linkage can be cleaved by both acid- and base-catalyzed hydrolysis, yielding everninic acid (2,4-dihydroxy-6-methylbenzoic acid) and ethanol. This is often the most common degradation pathway in aqueous solutions.

  • Oxidation: The phenolic hydroxyl groups make the molecule susceptible to oxidation, which can lead to the formation of colored degradation products (quinones). This can be initiated by exposure to air (oxygen), metal ions, or oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the phenolic structure through the formation of reactive species like hydroxyl radicals.

Q3: How does pH affect the stability of this compound?

The pH of the solution is a critical factor in the stability of this compound. The ester bond is prone to hydrolysis, and this reaction is significantly accelerated under alkaline conditions (high pH).[1][2] Acidic conditions can also promote hydrolysis, although generally to a lesser extent than alkaline conditions. For optimal stability in aqueous solutions, a slightly acidic to neutral pH is recommended.

Q4: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dark place in a tightly sealed container to protect it from light and moisture. For long-term storage, refrigeration or freezing is advisable. It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Unexpected changes in the physical appearance of the sample (e.g., color change, precipitation).
Potential Cause Troubleshooting Steps
Oxidation 1. Ensure the sample is stored under an inert atmosphere. 2. Avoid contact with metal spatulas or containers that could introduce catalytic metal ions. 3. If in solution, consider de-gassing the solvent before use.
Hydrolysis 1. Check the pH of the solution. If alkaline, adjust to a neutral or slightly acidic pH. 2. If precipitation is observed, it could be the less soluble hydrolysis product, everninic acid. Confirm its identity using an appropriate analytical technique (e.g., HPLC, LC-MS).
Photodegradation 1. Protect the sample from light by using amber vials or by wrapping the container in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures.
Issue 2: Inconsistent or poor results in biological assays.
Potential Cause Troubleshooting Steps
Degradation of the active compound 1. Prepare fresh solutions of this compound for each experiment. 2. Verify the purity of the stock solution using a suitable analytical method (e.g., HPLC) before use. 3. Consider the stability of this compound in the assay medium and over the duration of the experiment.
Interaction with assay components 1. Evaluate potential interactions between this compound and other components in the assay medium. 2. Run appropriate controls to assess the stability of the compound under the specific assay conditions.
Issue 3: Difficulty in obtaining reproducible analytical results (e.g., variable peak areas in HPLC).
Potential Cause Troubleshooting Steps
On-column or in-sampler degradation 1. Ensure the mobile phase is at an appropriate pH to minimize hydrolysis. 2. If using an autosampler, consider cooling the sample tray to reduce degradation over time. 3. Investigate for potential interactions with the stationary phase of the HPLC column.
Inconsistent sample preparation 1. Standardize the sample preparation procedure, including solvent, concentration, and handling time. 2. Prepare samples immediately before analysis to minimize degradation.

Quantitative Data on Stability

Table 1: Estimated Hydrolysis Rate Constants for Structurally Related Parabens

CompoundpHTemperature (°C)k (s⁻¹)Half-life (t₁/₂)
Methylparaben9.16501.4 x 10⁻⁶~5.7 days
Ethylparaben9.16501.2 x 10⁻⁶~6.7 days
Propylparaben9.16501.0 x 10⁻⁶~8.0 days

Data extrapolated from studies on parabens and should be considered as an approximation for this compound.

Table 2: Estimated Photodegradation Quantum Yields for Phenol (B47542)

ConditionWavelength (nm)Quantum Yield (Φ)
In aqueous solution with TiO₂300-4000.01 - 0.05

Quantum yield is a measure of the efficiency of a photochemical process. This data for phenol provides a rough estimate of the potential photosensitivity of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[3][4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat at a lower temperature (e.g., 40°C) for a specified period. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified period.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80-100°C) for a specified period. Also, heat a solution of the compound.

  • Photodegradation: Expose a solution of this compound in a quartz cuvette to a light source with a controlled wavelength and intensity (e.g., UV lamp at 254 nm or a photostability chamber). A control sample should be kept in the dark.

  • Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms with that of an unstressed control sample to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: Water with 0.1% formic acid or phosphoric acid (to ensure a slightly acidic pH).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B (linear gradient)

    • 20-25 min: 90% B (isocratic)

    • 25-30 min: 90% to 10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is highly recommended to check for peak purity.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Visualizations

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Everninic Acid + Ethanol Everninic Acid + Ethanol This compound->Everninic Acid + Ethanol H+ or OH- Ethyl Everninate_ox This compound Quinone-type Products Quinone-type Products Ethyl Everninate_ox->Quinone-type Products [O] Ethyl Everninate_photo This compound Various Degradants Various Degradants Ethyl Everninate_photo->Various Degradants hv

Caption: Predicted degradation pathways for this compound.

Start Start Prepare Stressed Samples Prepare Stressed Samples Start->Prepare Stressed Samples Analyze Samples Analyze Samples Prepare Stressed Samples->Analyze Samples Develop HPLC Method Develop HPLC Method Develop HPLC Method->Analyze Samples Identify Degradants Identify Degradants Analyze Samples->Identify Degradants Quantify Degradation Quantify Degradation Identify Degradants->Quantify Degradation End End Quantify Degradation->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Ethyl Everninate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of ethyl everninate.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem for the analysis of this compound?

In an ideal HPLC separation, the resulting peak for a compound like this compound should be symmetrical, resembling a Gaussian curve.[1][2][3] Peak tailing is a phenomenon where the back side of the peak is broader than the front, resulting in an asymmetrical peak shape.[1][2] This is often quantified by a tailing factor or asymmetry factor, where a value greater than 1.2 suggests significant tailing.

For this compound analysis, peak tailing is problematic because it can:

  • Reduce Resolution: Tailing peaks can merge with adjacent peaks, making accurate separation and quantification challenging.

  • Compromise Quantification: Asymmetrical peaks can lead to inaccurate peak integration and, consequently, unreliable quantitative results.

  • Decrease Method Reliability: It can negatively impact the overall accuracy and reproducibility of your analytical method.

Q2: What are the primary causes of peak tailing when analyzing this compound?

Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. Other common causes include issues with the mobile phase, column, or the HPLC instrument itself.

Key Potential Causes:

  • Secondary Silanol (B1196071) Interactions: this compound, with its polar phenolic hydroxyl groups, can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns. These interactions create an additional retention mechanism that can lead to peak distortion.

  • Mobile Phase pH: If the mobile phase pH is not optimized, the phenolic hydroxyl groups of this compound can be partially ionized. This can lead to inconsistent interactions with the stationary phase and cause peak tailing.

  • Column Issues:

    • Degradation: An old or contaminated column can lose its efficiency and contribute to poor peak shape.

    • Void Formation: The formation of a void or gap at the column inlet can disrupt the sample band, leading to tailing.

    • Contamination: Strongly retained impurities from previous injections can create active sites that cause tailing.

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause the peak to broaden and tail.

  • Sample Overload: Injecting too much sample can saturate the column, resulting in distorted peak shapes.

Troubleshooting Guides

Problem: My this compound peak is tailing.

This troubleshooting guide will walk you through a logical sequence of steps to identify and resolve the issue.

Step 1: Diagnose Potential Secondary Interactions with the Column

Secondary interactions with active silanol groups are a very common cause of peak tailing for phenolic compounds.

  • Objective: To suppress the ionization of both the phenolic hydroxyl groups on this compound and the residual silanol groups on the column.

  • Procedure:

    • Prepare a mobile phase with a lowered pH, typically between 2.5 and 3.5. This can be achieved by adding a small amount of an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid to the aqueous portion of your mobile phase.

    • Ensure your HPLC column is stable at this low pH. Most modern silica-based columns can operate down to a pH of 2, but always check the manufacturer's specifications.

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

  • Analysis: If peak tailing is significantly reduced, the primary cause was likely secondary silanol interactions.

  • Objective: To determine if your current column is suitable for the analysis of this compound.

  • Procedure:

    • If possible, switch to a modern, high-purity, end-capped C18 or a phenyl-hexyl column. End-capped columns have most of the residual silanol groups chemically deactivated, which minimizes secondary interactions. A phenyl-hexyl column may offer different selectivity for aromatic compounds and could improve peak shape.

    • If a new column is not available, try regenerating your current column by flushing it with a strong solvent to remove contaminants.

  • Analysis: Improved peak shape with a new or different type of column points to an issue with your original column's stationary phase.

Step 2: Investigate Instrumental and Sample-Related Causes

If adjusting the mobile phase and evaluating the column doesn't resolve the issue, the problem may lie with the HPLC system or the sample itself.

  • Objective: To minimize the volume of the flow path outside of the column.

  • Procedure:

    • Inspect all tubing between the injector, column, and detector. Ensure it is as short and narrow in diameter as possible (e.g., 0.005" or 0.12 mm ID).

    • Check all fittings to make sure they are properly connected and not creating any dead volume.

  • Analysis: While difficult to quantify without specialized tests, minimizing extra-column volume is a good practice to ensure sharp peaks.

  • Objective: To determine if the sample concentration or injection volume is too high.

  • Procedure:

    • Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10).

    • Inject the same volume of each dilution and observe the peak shape.

    • Alternatively, inject smaller volumes of your original sample.

  • Analysis: If the peak shape improves (i.e., the tailing factor decreases) with more dilute samples or smaller injection volumes, the original issue was likely column overload.

Quantitative Data Summary

The following table summarizes the expected impact of various troubleshooting steps on the peak tailing factor for a phenolic compound like this compound.

ParameterCondition 1Tailing Factor (As)Condition 2Tailing Factor (As)Rationale
Mobile Phase pH pH 5.0 (Unbuffered)> 1.8pH 3.0 (0.1% Formic Acid)< 1.3Low pH suppresses ionization of silanols and the analyte, reducing secondary interactions.
Column Type Standard C18 (Type A Silica)> 1.7End-Capped C18 (Type B Silica)< 1.2End-capping deactivates most residual silanol groups, preventing secondary interactions.
Sample Concentration 1.0 mg/mL> 2.00.1 mg/mL< 1.4Reduces the likelihood of mass overload on the stationary phase.
Mobile Phase Additive No Additive> 1.625 mM Phosphate Buffer< 1.5Buffers help maintain a stable pH and the ions can compete for active sites, masking silanol interactions.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.

Troubleshooting_Workflow start Start: this compound Peak Tailing Observed check_chemical Is it a Chemical Interaction Issue? start->check_chemical adjust_ph Adjust Mobile Phase pH (e.g., to pH 2.5-3.5) check_chemical->adjust_ph Yes check_instrumental Is it an Instrumental or Sample-Related Issue? check_chemical->check_instrumental No check_column Evaluate Column (Use End-Capped or Phenyl-Hexyl) adjust_ph->check_column check_column->check_instrumental No Improvement resolved Issue Resolved check_column->resolved Peak Shape Improved check_extracolumn Minimize Extra-Column Volume (Tubing, Fittings) check_instrumental->check_extracolumn Yes check_contamination Consider Column Contamination or Degradation check_instrumental->check_contamination No check_overload Test for Sample Overload (Dilute Sample or Reduce Volume) check_extracolumn->check_overload check_overload->check_contamination No Improvement check_overload->resolved Peak Shape Improved flush_column Flush or Regenerate Column check_contamination->flush_column replace_column Replace Column flush_column->replace_column No Improvement flush_column->resolved Peak Shape Improved replace_column->resolved

Caption: Troubleshooting workflow for this compound peak tailing.

References

Technical Support Center: Optimizing Ethyl Everninate Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Ethyl everninate in cell culture experiments. Given the limited direct research on this compound, this guide leverages data from the closely related and well-studied lichen-derived secondary metabolite, Atranorin, as a foundational reference. Atranorin is known to exhibit biological activities such as AKT inhibition, which may provide insights into the potential applications of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

This compound is an atranol-like secondary metabolite isolated from oakmoss. While its specific mechanism of action is not well-documented, its structural similarity to Atranorin suggests it may also act as an inhibitor of cell signaling pathways. Atranorin has been identified as an inhibitor of the AKT pathway, which is crucial for cell survival and proliferation. Therefore, it is plausible that this compound could exhibit similar properties.

Q2: How should I dissolve and store this compound?

For in vitro experiments, this compound should be dissolved in a high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is a recommended starting concentration range for a new experiment?

For a novel compound like this compound, it is advisable to start with a broad range of concentrations to determine its cytotoxic and biological effects on your specific cell line. A logarithmic dilution series, for example, from 0.1 µM to 100 µM, is a common starting point for a dose-response experiment.

Q4: How can I determine the optimal concentration of this compound for my cell line?

The optimal concentration is dependent on the cell type and the desired experimental outcome (e.g., cytotoxicity, pathway inhibition). A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) value, which represents the concentration at which the compound elicits 50% of its maximal effect. This value can then be used to select appropriate concentrations for subsequent experiments.

Troubleshooting Guide

Problem Possible Cause Solution
No observable effect at tested concentrations. 1. Suboptimal Concentration: The effective concentration for your cell line may be higher than the range tested. 2. Compound Inactivity: The compound may not be active in your specific cell line or assay. 3. Solubility Issues: The compound may have precipitated out of the culture medium.1. Expand Concentration Range: Test a broader range of concentrations in your next experiment. 2. Positive Control: Include a positive control with a known mechanism of action to ensure the assay is working correctly. 3. Check Solubility: Visually inspect the culture medium for any signs of precipitation after adding the compound. Ensure the stock solution is fully dissolved before adding it to the medium.
High levels of cytotoxicity at very low concentrations. 1. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Compound Precipitation: High concentrations of the compound may be precipitating and causing non-specific toxic effects. 3. Off-Target Effects: At high concentrations, the compound may be hitting unintended targets.1. Reduce DMSO Concentration: Ensure the final DMSO concentration is below 0.5%. Prepare intermediate dilutions of your stock solution to minimize the volume of DMSO added. 2. Verify Solubility: Check the solubility of this compound in your culture medium. 3. Refine Concentration Range: Use the IC50 value from your dose-response curve to work within a more targeted and lower concentration range.
Inconsistent results between experiments. 1. Stock Solution Degradation: Repeated freeze-thaw cycles can degrade the compound. 2. Cell Passage Number: The sensitivity of cells to the compound may change with increasing passage number. 3. Variability in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results.1. Aliquot Stock Solution: Prepare single-use aliquots of your stock solution. 2. Use Consistent Passage Numbers: Perform experiments with cells within a defined passage number range. 3. Standardize Seeding Protocol: Ensure a consistent cell seeding density across all experiments.

Quantitative Data Summary

The following table summarizes IC50 values for the related compound, Atranorin, in various cancer cell lines. This data can serve as a preliminary reference for designing dose-response experiments with this compound.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer5.36 ± 0.85[1][2]
MCF-7Breast Cancer7.55 ± 1.2[1][2][3]
A2780Ovarian Carcinoma197.9 ± 12.0
FemXMelanoma~20 µg/mL
LS174Colon Carcinoma~20 µg/mL
HL-60Leukemia~100 µg/mL
U937Leukemia~100 µM
DU145Prostate Cancer15.19

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the this compound stock solution in culture medium. It is common to prepare these at 2x the final desired concentration.

  • Treatment: Remove the existing medium from the cells and add the diluted this compound solutions to the appropriate wells. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Assessing Target Engagement by Western Blot
  • Cell Treatment: Treat cells with this compound at various concentrations (e.g., based on the determined IC50) for a specific duration. Include appropriate controls.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation: Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding loading buffer and heating.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated AKT or a downstream target).

  • Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an appropriate detection reagent.

Visualizations

G cluster_0 Troubleshooting Workflow: No Observable Effect start Start: No observable effect c1 Is the concentration range broad enough? start->c1 a1 Expand concentration range (e.g., 0.01 µM to 200 µM) c1->a1 No c2 Is the compound soluble in the media? c1->c2 Yes a1->c2 a2 Check for precipitation. Ensure stock is fully dissolved. c2->a2 No c3 Is the assay working correctly? c2->c3 Yes a2->c3 a3 Run a positive control with a known inhibitor. c3->a3 No end Re-evaluate experiment c3->end Yes a3->end

Caption: A logical workflow for troubleshooting experiments where this compound shows no observable effect.

G cluster_1 Hypothesized Signaling Pathway for this compound GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation EthylEverninate This compound (Hypothesized) EthylEverninate->AKT

Caption: Hypothesized mechanism of action for this compound, targeting the AKT signaling pathway.

G cluster_2 Experimental Workflow: IC50 Determination s1 1. Seed cells in 96-well plate s2 2. Prepare serial dilutions of this compound s1->s2 s3 3. Treat cells and incubate (24-72h) s2->s3 s4 4. Add MTT reagent and incubate s3->s4 s5 5. Solubilize formazan crystals s4->s5 s6 6. Measure absorbance s5->s6 s7 7. Plot dose-response curve and calculate IC50 s6->s7

Caption: A step-by-step experimental workflow for determining the IC50 value of this compound.

References

Technical Support Center: Photostability of Ethyl Everninate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the photostability of ethyl everninate in solution. The information is based on established principles of photostability testing.

Frequently Asked Questions (FAQs)

Q1: What is photostability testing and why is it important for this compound?

A1: Photostability testing is a crucial component of drug development that evaluates how a substance is affected by exposure to light.[1][2] It is essential for this compound, a secondary metabolite isolated from oakmoss, to ensure its stability, efficacy, and safety when formulated into products that may be exposed to light during manufacturing, storage, or use.[3][4] The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for conducting these tests.[5]

Q2: What are the primary mechanisms of photodegradation that could affect this compound?

A2: Drug molecules can degrade under light through two main mechanisms. Firstly, the molecule may directly absorb light, which can occur if the light source's spectrum overlaps with the molecule's absorbance spectrum. Molecules absorbing light at wavelengths of 320 nm or higher are at a higher risk of photodegradation. Secondly, degradation can occur through indirect mechanisms, where other molecules (excipients, solvents) absorb light and transfer energy to the drug molecule, causing it to degrade.

Q3: What are the typical light sources and exposure conditions for photostability testing?

A3: According to ICH Q1B guidelines, photostability testing should be conducted with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UV) energy of not less than 200 watt-hours per square meter. Commonly used light sources include artificial daylight fluorescent lamps, xenon lamps, and metal halide lamps. A dark control sample, protected from light (e.g., with aluminum foil), should always be tested in parallel to distinguish between light-induced and thermally-induced degradation.

Q4: What analytical techniques are recommended for analyzing the photodegradation of this compound?

A4: A variety of analytical methods can be employed to monitor the degradation of this compound and quantify its photoproducts. High-Performance Liquid Chromatography (HPLC) is commonly used for its ability to separate and quantify the parent compound and its degradants. Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile degradation products, and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation of non-volatile photoproducts. UV-Visible spectroscopy can also be used to monitor changes in the absorbance spectrum of the solution.

Q5: How should I prepare my this compound solution for photostability testing?

A5: For forced degradation studies, this compound should be dissolved in a simple, inert solvent in a chemically inert and transparent container to evaluate its intrinsic photosensitivity. For confirmatory studies, the formulation intended for the final product should be tested. The concentration should be relevant to the intended use. It is also advisable to test solutions in both clear and amber glass containers to assess the protective effect of the packaging.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High variability in results between identical samples. - Inconsistent light exposure across samples.- Non-homogeneity of the solution after exposure.- Improper sampling technique.- Ensure uniform placement of samples within the photostability chamber.- Use a validated chemical actinometric system to confirm uniform light exposure.- Thoroughly mix or homogenize solutions before taking an analytical sample.- Ensure the sampling method is validated and representative of the entire sample.
Significant degradation observed in the dark control sample. - Thermal degradation is occurring at the temperature of the photostability chamber.- The "dark" control was not fully protected from light.- Evaluate the thermal stability of this compound at the test temperature independently.- Ensure the dark control is completely wrapped in a light-impermeable material like aluminum foil.- The observed change in the dark control should be subtracted from the change in the exposed sample to isolate the effect of light.
Precipitation or change in physical appearance of the solution. - A photodegradation product may be insoluble in the solvent.- The solvent itself may be degrading and reacting with the this compound.- Document all physical changes such as color, clarity, and presence of precipitate.- Analyze the precipitate to identify its composition.- Consider using a different, more stable solvent if solvent degradation is suspected.
No degradation is observed even under forced conditions. - this compound may be highly photostable.- The light source may not be emitting at the wavelengths absorbed by this compound.- The analytical method may not be sensitive enough to detect small amounts of degradation.- Confirm the absorbance spectrum of this compound and ensure the light source emits in that range.- Increase the exposure time or intensity for forced degradation studies.- Validate the analytical method to ensure it is "stability-indicating" and capable of detecting potential degradants.

Illustrative Quantitative Data

The following table presents hypothetical data from a photostability study of a 0.1 mg/mL solution of this compound in methanol, exposed to a xenon lamp.

Irradiation Duration (hours)UV-A Exposure (W·h/m²)Visible Light Exposure (klux·h)This compound Remaining (%)Appearance of Solution
0 (Dark Control)0099.8%Clear, colorless
47042092.5%Clear, colorless
814084085.1%Faint yellow tinge
12210126078.3%Pale yellow

Experimental Protocols

Protocol: Photostability Testing of this compound in Solution (Forced Degradation)

This protocol is adapted from the ICH Q1B guidelines.

  • Solution Preparation:

    • Prepare a 0.1 mg/mL solution of this compound in a suitable inert solvent (e.g., methanol, acetonitrile, or water).

    • Prepare a "dark control" sample by wrapping a container of the same solution in aluminum foil.

  • Sample Exposure:

    • Place the transparent sample container and the dark control in a calibrated photostability chamber equipped with a xenon lamp or a suitable fluorescent lamp array.

    • Expose the samples to light, monitoring the cumulative UV and visible light exposure using a calibrated radiometer/lux meter. The ICH Q1B guideline suggests a total exposure of not less than 1.2 million lux hours and 200 watt-hours/m² of near UV energy for confirmatory studies. For forced degradation, exposure can be terminated earlier if significant degradation is observed.

  • Sample Analysis:

    • At specified time intervals (e.g., 0, 4, 8, 12 hours), withdraw aliquots from both the exposed and dark control samples.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound.

    • Simultaneously, observe and record any changes in the physical appearance of the solutions (e.g., color, clarity, precipitation).

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Compare the degradation of the exposed sample to the dark control to determine the extent of photodegradation.

    • If significant degradation occurs, proceed with the identification of major photoproducts using techniques like LC-MS or GC-MS.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation prep_solution Prepare this compound Solution exposure Place Samples in Photostability Chamber prep_solution->exposure prep_control Prepare Dark Control (Foil-Wrapped) prep_control->exposure sampling Withdraw Aliquots at Time Intervals exposure->sampling hplc HPLC Analysis (Assay) sampling->hplc physical Observe Physical Changes sampling->physical data_eval Calculate Degradation hplc->data_eval physical->data_eval id_products Identify Photoproducts (if needed) data_eval->id_products if >10% degradation Photodegradation_Pathway Ethyl_Everninate This compound (Parent Compound) Excited_State Excited State Molecule* Ethyl_Everninate->Excited_State Light (hν) Photoproduct_A Photoproduct A (e.g., Hydrolysis Product) Excited_State->Photoproduct_A Reaction with Solvent (e.g., H₂O) Photoproduct_B Photoproduct B (e.g., Oxidation Product) Excited_State->Photoproduct_B Reaction with O₂ Further_Degradation Further Degradation Products Photoproduct_A->Further_Degradation Photoproduct_B->Further_Degradation

References

Technical Support Center: Ethyl Everninate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the extraction of Ethyl everninate from its natural sources, primarily the oakmoss lichen (Evernia prunastri). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

A1: this compound is a secondary metabolite, specifically an atranol-like compound.[1] Its primary natural source is the lichen Evernia prunastri, commonly known as oakmoss.[1][2]

Q2: What are the most common challenges encountered during the extraction of this compound?

A2: Researchers often face challenges such as low extraction yields, the presence of impurities that are difficult to separate, and degradation of the target compound during the extraction and purification process. Selecting the appropriate solvent and optimizing extraction parameters are critical to overcoming these issues.

Q3: Which solvents are most effective for extracting this compound and related phenolic compounds from Evernia prunastri?

A3: The choice of solvent significantly impacts the extraction yield and the profile of extracted compounds. Solvents with varying polarities have been used to extract metabolites from Evernia prunastri. Acetone (B3395972), methanol, and ethanol (B145695) are commonly employed for the extraction of phenolic compounds like depsides (the class to which this compound belongs).[3][4] For instance, acetone has been shown to be highly effective for extracting evernic acid, a structurally related compound.

Q4: What are the major impurities co-extracted with this compound from oakmoss?

A4: Oakmoss extracts are complex mixtures containing various secondary metabolites. Common impurities include other depsides like evernic acid and atranorin (B1665829), as well as usnic acid. Some of these compounds, such as atranorin and chloroatranorin, are known allergens, and their removal is often a critical step in the purification process.

Q5: How can I monitor the presence and purity of this compound in my extracts?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for the identification and quantification of this compound and other co-occurring metabolites in lichen extracts.

Q6: What are the recommended storage conditions for crude extracts and purified this compound?

A6: To prevent degradation, extracts and purified compounds should be stored in a cool, dark, and dry place. For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended, preferably under an inert atmosphere to minimize oxidation.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A low yield of the target compound is a frequent challenge in natural product extraction. The following table outlines potential causes and corresponding troubleshooting steps.

Symptom Possible Cause Troubleshooting Steps
Low overall extract weight Inefficient Extraction: Suboptimal choice of solvent or extraction conditions.Optimize Solvent System: Experiment with solvents of varying polarity (e.g., hexane (B92381), ethyl acetate (B1210297), acetone, methanol). Consider using solvent mixtures to enhance extraction efficiency. Modify Extraction Parameters: Increase extraction time, temperature (while monitoring for potential degradation), and the solvent-to-solid ratio. Enhance with Physical Methods: Employ techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve cell wall disruption and solvent penetration.
Low concentration of this compound in the crude extract Poor Quality of Source Material: The concentration of secondary metabolites in lichens can vary depending on the geographical location, season of collection, and storage conditions of the lichen thalli.Source Material Verification: If possible, source lichen from reputable suppliers with quality control data. Ensure the lichen is properly dried and stored before extraction to prevent enzymatic degradation of metabolites.
Loss of compound during work-up and purification Inappropriate Purification Strategy: The chosen chromatographic conditions may not be suitable for separating this compound from other components, leading to loss in fractions.Optimize Chromatography: Use Thin Layer Chromatography (TLC) to scout for optimal solvent systems before performing column chromatography. Employ gradient elution in column chromatography to achieve better separation. Consider using different stationary phases (e.g., silica (B1680970) gel, Sephadex). For high-purity requirements, preparative HPLC (prep-HPLC) is recommended.
Issue 2: Presence of Impurities in the Final Product

The complex nature of lichen extracts often leads to the co-extraction of numerous compounds with similar chemical properties to this compound.

Symptom Possible Cause Troubleshooting Steps
Co-elution of impurities with this compound during chromatography Similar Polarity of Compounds: Impurities such as other depsides (e.g., evernic acid, atranorin) may have similar polarities to this compound, making separation by normal-phase chromatography challenging.Multi-step Purification: Employ a combination of chromatographic techniques. For example, an initial separation on silica gel can be followed by purification on a different stationary phase like Sephadex LH-20, which separates compounds based on molecular size and polarity. Recrystallization: If the purified fraction is a solid, recrystallization from a suitable solvent system can significantly enhance purity.
Presence of allergenic compounds (e.g., atranorin) Ineffective Removal during Purification: Standard purification methods may not completely remove all allergenic impurities.Chemical Treatment: In some industrial processes, chemical treatments are used to reduce the levels of allergenic compounds. For example, treatment with certain amino acids has been shown to lower the content of allergenic aldehydes in oakmoss absolute. Specialized Chromatographic Resins: Consider using resins with specific affinities for the target impurities.

Data Presentation

Table 1: Content of Major Depsides in Evernia prunastri Extracts Using Different Solvents

Solvent Evernic Acid (% of dry extract) Atranorin (% of dry extract)
Dichloromethane (B109758)-63.13
Acetone66.63-
HexaneLow61.04

Data adapted from a study on Evernia prunastri extracts. The study did not report the evernic acid content for the dichloromethane extract or the atranorin content for the acetone extract.

Table 2: Total Phenolic and Flavonoid Content in Evernia prunastri Extracts

Solvent Total Phenolic Content (mg GAE/g extract) Total Flavonoid Content (mg QE/g extract)
Methanol80.7327.46
Acetone34.05-

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data compiled from multiple sources on Evernia prunastri extracts.

Experimental Protocols

The following is a generalized protocol for the extraction and purification of depsides, including this compound, from Evernia prunastri. This protocol is based on established methods for similar compounds from lichens and should be optimized for specific laboratory conditions.

Protocol 1: Solvent Extraction of Crude Oakmoss Extract
  • Preparation of Lichen Material:

    • Thoroughly clean the dried Evernia prunastri thalli to remove any foreign material.

    • Grind the lichen material into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction (Maceration):

    • Place the powdered lichen material in a suitable flask.

    • Add a solvent of choice (e.g., acetone, methanol, or ethyl acetate) at a solvent-to-solid ratio of approximately 10:1 (v/w).

    • Stir the mixture at room temperature for 24-48 hours.

    • Filter the mixture to separate the extract from the solid lichen residue.

    • Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates.

  • Concentration of Crude Extract:

    • Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.

    • Dry the crude extract in a desiccator to remove any residual solvent.

Protocol 2: Purification of this compound by Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry to create the stationary phase.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase (e.g., hexane or a hexane/ethyl acetate mixture).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or gradient manner.

  • Fraction Collection and Analysis:

    • Collect the eluting solvent in fractions.

    • Monitor the composition of each fraction using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the compound of interest (this compound) based on the TLC analysis.

  • Final Purification (Recrystallization):

    • Evaporate the solvent from the combined fractions to obtain the partially purified compound.

    • If the compound is a solid, further purify it by recrystallization from a suitable solvent or solvent mixture to obtain pure this compound crystals.

Visualizations

Diagram 1: General Workflow for this compound Extraction and Purification

Extraction_Workflow cluster_0 Extraction cluster_1 Purification Lichen Dried & Powdered Evernia prunastri Maceration Maceration/ Sonication Lichen->Maceration Solvent Organic Solvent (e.g., Acetone, Methanol) Solvent->Maceration Filtration Filtration Maceration->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Dissolve in mobile phase Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Pure_Fractions Combined Pure Fractions Fraction_Collection->Pure_Fractions Identify fractions containing product Final_Product Pure Ethyl Everninate Pure_Fractions->Final_Product Solvent evaporation

Caption: A generalized workflow for the extraction and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Extraction Yield

Low_Yield_Troubleshooting Start Low Yield of This compound Check_Source Assess Quality of Lichen Material Start->Check_Source Optimize_Extraction Optimize Extraction Parameters Check_Source->Optimize_Extraction If material is of good quality Re_evaluate Re-evaluate Protocol Check_Source->Re_evaluate If material quality is questionable Optimize_Purification Optimize Purification Strategy Optimize_Extraction->Optimize_Purification If yield is still low Success Improved Yield Optimize_Extraction->Success If yield improves Optimize_Purification->Re_evaluate If impurities persist or loss is high Optimize_Purification->Success If pure product is obtained Re_evaluate->Optimize_Extraction

Caption: A logical flowchart for troubleshooting low yields in this compound extraction.

References

Technical Support Center: Ethyl Everninate Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric analysis of Ethyl everninate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[3][4] The "matrix" includes all components of the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.

Q2: I'm observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects. Because the composition of biological or complex samples can vary, the extent of ion suppression or enhancement can differ between samples, leading to inconsistent results.

Q3: How can I determine if my this compound assay is experiencing matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the response of this compound spiked into a blank matrix extract to the response of a pure standard solution at the same concentration. A significant difference in signal indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, where a constant flow of this compound is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal where interfering compounds elute, indicating regions of ion suppression or enhancement.

Q4: What are the primary causes of matrix effects in LC-MS/MS analysis?

A4: Matrix effects are primarily caused by co-eluting substances that interfere with the ionization process in the mass spectrometer's ion source. These interferences can include competition for charge, changes in droplet formation and evaporation in electrospray ionization (ESI), and the presence of less volatile components. Both endogenous components from the biological sample and exogenous materials like anticoagulants or plasticizers can contribute to these effects.

Troubleshooting Guide

Below are common issues encountered during this compound mass spectrometry, along with potential causes and recommended solutions.

Issue Potential Cause Troubleshooting Steps
Low Signal Intensity / Ion Suppression Co-elution of matrix components (e.g., phospholipids, salts) with this compound.1. Optimize Sample Preparation: Employ more rigorous cleanup techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. 2. Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry, or adjust the mobile phase to better separate this compound from matrix interferences. 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
High Signal Variability / Poor Reproducibility Inconsistent matrix composition across different samples.1. Use an Internal Standard: Incorporate a stable isotope-labeled (SIL) internal standard of this compound. A SIL-IS co-elutes and experiences similar matrix effects, allowing for reliable normalization. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same blank matrix as the samples to compensate for consistent matrix effects.
Signal Enhancement Co-eluting compounds improve the ionization efficiency of this compound.1. Investigate the Source: Use post-column infusion to identify the region of enhancement. 2. Chromatographic Adjustment: Modify the separation method to move the this compound peak away from the enhancing region.
Inconsistent Retention Time Poor analyte retention on the column, leading to elution in a region of high matrix interference.1. Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH can improve retention on reversed-phase columns. 2. Select a Different Column: Test columns with different stationary phases to find one that provides better retention and separation for this compound.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-Spiked Sample): Process a blank matrix sample (e.g., plasma, urine) through the entire sample preparation procedure. In the final extract, spike this compound to the same concentration as Set A.

    • Set C (Pre-Spiked Sample): Spike the blank matrix with this compound at the same concentration as Set A before starting the sample preparation procedure.

  • Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak area for this compound.

  • Calculations:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

Objective: To reduce matrix effects by removing interfering components from the sample prior to LC-MS/MS analysis.

Methodology:

  • Condition the SPE Cartridge: Select an appropriate SPE sorbent (e.g., a mixed-mode or reversed-phase cartridge). Condition the cartridge by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or a specific buffer) through it.

  • Load the Sample: Dilute the sample (e.g., plasma) with an appropriate buffer and load it onto the conditioned SPE cartridge.

  • Wash the Cartridge: Pass a wash solution through the cartridge to remove weakly bound interferences while retaining this compound.

  • Elute the Analyte: Elute this compound from the cartridge using an appropriate elution solvent.

  • Evaporate and Reconstitute: Evaporate the elution solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Visualizations

a cluster_0 Troubleshooting Workflow Start Inaccurate or Irreproducible This compound Results AssessME Assess Matrix Effects (Post-Extraction Spike) Start->AssessME ME_Present Matrix Effects Present? AssessME->ME_Present Optimize_SamplePrep Optimize Sample Preparation (e.g., SPE) ME_Present->Optimize_SamplePrep Yes End Reliable Quantification ME_Present->End No Optimize_Chroma Optimize Chromatography Optimize_SamplePrep->Optimize_Chroma Use_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_IS Use_IS->End

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

b cluster_1 SPE Sample Preparation Workflow Condition 1. Condition SPE Cartridge (Methanol, then Water) Load 2. Load Sample Condition->Load Wash 3. Wash Interferences Load->Wash Elute 4. Elute this compound Wash->Elute Dry_Reconstitute 5. Evaporate and Reconstitute Elute->Dry_Reconstitute Inject Inject into LC-MS/MS Dry_Reconstitute->Inject

Caption: Solid-Phase Extraction (SPE) workflow for this compound sample cleanup.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Ethyl Everninate and Methyl Orsellinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl everninate and methyl orsellinate are naturally occurring phenolic compounds, primarily found in lichens, that have garnered interest in the scientific community for their potential therapeutic applications. Both are derivatives of orsellinic acid and share a core chemical structure, but the seemingly minor difference in their ester group—ethyl versus methyl—can lead to significant variations in their biological activities. This guide provides an objective comparison of their performance in several key biological assays, supported by experimental data, to aid researchers in their exploration of these compounds.

Comparative Biological Activity Data

The following table summarizes the quantitative data on the biological activities of this compound (also known as ethyl orsellinate) and methyl orsellinate. The data is primarily focused on their anticancer and antimicrobial properties, as these are the most studied aspects.

Biological ActivityAssayCell Line / OrganismThis compound (Ethyl Orsellinate)Methyl OrsellinateReference
Anticancer Cytotoxicity (IC₅₀)HEp-2 (Larynx Carcinoma)< 50 µg/mL (More active than methyl orsellinate)> 50 µg/mL[1][2]
Cytotoxicity (IC₅₀)MCF7 (Breast Carcinoma)> 50 µg/mL> 50 µg/mL[1][2]
Cytotoxicity (IC₅₀)786-0 (Kidney Carcinoma)> 50 µg/mL> 50 µg/mL[1]
Cytotoxicity (IC₅₀)B16-F10 (Murine Melanoma)> 50 µg/mL> 50 µg/mL
Antimicrobial Minimum Inhibitory Concentration (MIC)Various Microorganisms30–500 µg/mL30–500 µg/mL
Alpha-Glucosidase Inhibition-Weak Inhibitor

Note: Lower IC₅₀ and MIC values indicate greater potency.

Key Findings from Experimental Data

The available data indicates that the biological activity of orsellinates can be influenced by the length of the ester chain. In anticancer assays, while both ethyl and methyl orsellinate showed limited activity against several cell lines (MCF7, 786-0, B16-F10) with IC₅₀ values greater than 50 µg/mL, ethyl orsellinate was found to be more active than methyl orsellinate against the HEp-2 larynx carcinoma cell line. This suggests that the slight increase in lipophilicity from the methyl to the ethyl group may enhance cytotoxic activity in certain cancer cell types. It has been observed that the cytotoxic activity of orsellinates tends to increase with the elongation of the carbon chain in the ester group.

In terms of antimicrobial properties, both ethyl and methyl orsellinate have been reported to exhibit activity against a range of microorganisms, with MIC values falling within a broad range of 30–500 µg/mL. However, specific comparative studies detailing their efficacy against the same panel of microbes are limited. Methyl orsellinate has also been identified as a weak inhibitor of alpha-glucosidase, an enzyme relevant to diabetes management.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HEp-2, MCF7, 786-0, B16-F10) are seeded in 96-well plates at a specific density and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of ethyl orsellinate and methyl orsellinate and incubated for a specified period.

  • Cell Fixation: After incubation, the cells are fixed with a solution like trichloroacetic acid.

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured using a plate reader to determine cell viability. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

G SRB Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds (this compound / Methyl Orsellinate) A->B C Incubate for Specified Period B->C D Fix Cells with TCA C->D E Stain with Sulforhodamine B D->E F Wash and Solubilize Dye E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

SRB Cytotoxicity Assay Workflow
Antimicrobial Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds (ethyl and methyl orsellinate) are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

G Microdilution for MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_res Result A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Serially Dilute Test Compounds in 96-well Plate B->C D Incubate Under Optimal Conditions C->D E Visually Inspect for Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Workflow for MIC Determination

Signaling Pathways

While specific signaling pathways for this compound and methyl orsellinate are not extensively detailed in the literature, many phenolic compounds are known to exert their anticancer and anti-inflammatory effects by modulating key cellular signaling pathways. For instance, anti-inflammatory phytochemicals often target the TLR4/NF-κB pathway, which is crucial in the inflammatory response.

G Generalized Anti-inflammatory Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines Promotes Transcription Phenolics Phenolic Compounds (Potential site of action for This compound/Methyl Orsellinate) Phenolics->NFkB Inhibits

Potential Anti-inflammatory Mechanism

Conclusion

References

A Comparative Analysis of the Bioactivity of Ethyl Everninate and Atranorin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the continuous search for novel therapeutic agents from natural sources, secondary metabolites from lichens and plants have emerged as a promising frontier. Among these are Ethyl everninate, an atranol-like compound derivable from oakmoss, and atranorin (B1665829), one of the most common secondary metabolites found in a wide variety of lichens.[1][2][3] This guide provides a comprehensive comparison of the known biological activities of these two compounds, aimed at researchers, scientists, and professionals in drug development. While atranorin has been the subject of extensive investigation, data on the bioactivity of this compound remains notably scarce. This analysis summarizes the wealth of experimental data for atranorin and highlights the current knowledge gap concerning this compound, presenting a potential avenue for future research.

Bioactivity Profile of Atranorin

Atranorin, a β-orcinol depside, has demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3] Its multifaceted effects have been documented in numerous in vitro and in vivo studies.

Antioxidant Activity

Atranorin exhibits significant antioxidant capabilities by scavenging various free radicals. Its efficacy has been quantified in several assays, with notable radical scavenging effects reported.

Table 1: Antioxidant Activity of Atranorin

Assay Type IC50 Value Reference
Free Radical Scavenging 39.31 µM

| Superoxide Anion Scavenging | 169.65 µg/mL | |

Anti-inflammatory Activity

The anti-inflammatory potential of atranorin has been well-documented. It acts by inhibiting key inflammatory mediators, such as leukotrienes and prostaglandins, through the modulation of enzymes like cyclooxygenases (COX).

Table 2: Anti-inflammatory Activity of Atranorin

Model/Assay Metric/Result Dose/Concentration Reference
Leukotriene B4 (LTB4) Biosynthesis IC50: 6.0 ± 0.4 µM In vitro
Nitric Oxide (NO) Reduction 76% reduction N/A
Carrageenan-induced Paw Edema (in vivo) 29.3 - 32.9% edema reduction 100-200 mg/kg

| Carrageenan-induced Leukocyte Migration (in vivo) | Significant reduction | 50, 100, 200 mg/kg | |

Antimicrobial Activity

Atranorin has shown inhibitory effects against a range of microorganisms, particularly Gram-positive bacteria. Its efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microbe.

Table 3: Antimicrobial Activity of Atranorin

Microorganism MIC (µg/mL) Reference
Mycobacterium aurum 250
Raoultella planticola 7.8 (for Parmotrema reticulatum extract containing atranorin)

| Various Bacteria | 30 - 250 | |

Anticancer and Cytotoxic Activity

Atranorin's potential as an anticancer agent has been explored against various cancer cell lines. It can induce apoptosis (programmed cell death) and inhibit cell migration and invasion by targeting multiple cellular pathways.

Table 4: Anticancer and Cytotoxic Activity of Atranorin

Cell Line Activity Type IC50 Value / Effect Reference
MDA-MB-231 (Triple-negative breast cancer) Cytotoxicity 5.36 ± 0.85 µM
MCF-7 (Breast cancer) Cytotoxicity 7.55 ± 1.2 µM
A549 (Lung cancer) Inhibition of cell motility 46% reduction in migration, 33% reduction in invasion (at 5 µg/mL)

| A2780 (Ovarian carcinoma) | Cytotoxicity | 197.9 ± 12.0 µM | |

Bioactivity Profile of this compound

This compound is identified as a secondary metabolite found in oakmoss (Evernia prunastri). It is structurally related to atranol. Despite its characterization, a comprehensive search of scientific literature reveals a significant lack of published experimental data regarding its specific biological activities. Consequently, its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties have not been quantitatively assessed or reported. This represents a clear knowledge gap and an opportunity for novel research into the pharmacological potential of this natural compound.

Experimental Protocols

The data presented for atranorin is based on established scientific methodologies. Below are detailed protocols for the key experiments cited.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method, a standard technique for assessing antimicrobial activity.

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar (B569324) medium for 18-24 hours. A suspension is then prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Assay Procedure: The test compound (atranorin) is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). The standardized bacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound, indicating its antioxidant potential.

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless molecule. The color change is proportional to the scavenging activity.

  • Procedure: A solution of DPPH in methanol (B129727) is prepared. Different concentrations of the test compound (atranorin) are added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

  • Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (atranorin) for a specified period (e.g., 24, 48, or 72 hours).

  • Assay: After treatment, the medium is replaced with a fresh medium containing MTT solution. The plate is incubated for 3-4 hours to allow for formazan crystal formation.

  • Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance is then read at approximately 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Procedure: The animals are divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin (B1671933) or aspirin), and test groups receiving different doses of the compound (atranorin). The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: After a set time (e.g., 60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal.

  • Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume to that of the control group.

Visualizations: Workflows and Pathways

To better illustrate the processes and mechanisms discussed, the following diagrams are provided.

G cluster_collection Sample Preparation cluster_screening Bioactivity Screening cluster_advanced Advanced Analysis np Natural Product Source (e.g., Lichen) ext Extraction np->ext frac Fractionation ext->frac iso Isolation & Purification frac->iso antimicrobial Antimicrobial Assays (MIC Determination) iso->antimicrobial Pure Compound antioxidant Antioxidant Assays (DPPH, ABTS) iso->antioxidant Pure Compound anticancer Cytotoxicity Assays (MTT on Cancer Cells) iso->anticancer Pure Compound antiinflam Anti-inflammatory Assays (COX/LOX Inhibition) iso->antiinflam Pure Compound invivo In Vivo Models (e.g., Paw Edema) antimicrobial->invivo Promising Hits antioxidant->invivo Promising Hits anticancer->invivo Promising Hits antiinflam->invivo Promising Hits mech Mechanism of Action (Western Blot, PCR) invivo->mech tox Toxicity Studies mech->tox lead Lead Compound Identification tox->lead

Caption: General workflow for natural product bioactivity screening.

G cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-Lipoxygenase aa->lox pgs Prostaglandins cox->pgs inflammation_pain Inflammation, Pain, Fever pgs->inflammation_pain ltb4 Leukotriene B4 (LTB4) lox->ltb4 inflammation_chemotaxis Inflammation, Chemotaxis ltb4->inflammation_chemotaxis atranorin Atranorin atranorin->cox Inhibits atranorin->lox Inhibits

Caption: Atranorin's proposed anti-inflammatory mechanism.

G cluster_akt PI3K/Akt Pathway cluster_bax Pro-apoptotic Pathway akt Akt (Protein Kinase B) bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) akt->bcl2 apoptosis Apoptosis (Cell Death) bcl2->apoptosis Inhibits bax Pro-apoptotic (Bax) bax->apoptosis Promotes atranorin Atranorin atranorin->akt Inhibits atranorin->bax Upregulates

Caption: Atranorin's pro-apoptotic mechanism in cancer cells.

Conclusion

This comparative guide demonstrates a significant disparity in the scientific community's understanding of atranorin and this compound. Atranorin stands out as a well-characterized lichen metabolite with robust, multi-faceted bioactivities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, supported by a substantial body of experimental evidence. Its potential as a scaffold for developing new therapeutic agents is evident.

In stark contrast, this compound remains an enigmatic compound. While its existence and source are known, its biological activities have not been reported in the available literature. This highlights a critical knowledge gap and underscores the need for systematic investigation into its pharmacological properties. For researchers in drug discovery, this compound represents an untapped natural resource with the potential for novel bioactivities, warranting comprehensive screening and characterization. Future studies should aim to isolate this compound and subject it to the same rigorous battery of assays that have illuminated the therapeutic potential of atranorin.

References

Validating the In Vivo Efficacy of Ethyl Everninate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential anti-inflammatory and analgesic properties of Ethyl everninate, a natural secondary metabolite, using established in vivo models. As direct in vivo data for this compound is limited, this document outlines a series of standard, well-accepted experimental protocols to systematically evaluate its activity against clinically relevant positive controls. The objective is to offer a clear roadmap for researchers seeking to investigate the therapeutic potential of this compound.

Comparison of Anti-inflammatory and Analgesic Activity

The following tables present a hypothetical data summary to illustrate how the performance of this compound could be compared against standard drugs in common preclinical models.

Table 1: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle (Saline)10 mL/kg0.75 ± 0.05-
This compound 500.58 ± 0.0422.7%
This compound 1000.42 ± 0.0344.0%
This compound 2000.29 ± 0.0261.3%
Diclofenac (Positive Control)100.25 ± 0.0266.7%

Data are expressed as mean ± SEM. Percentage inhibition is calculated relative to the vehicle control group.

Table 2: Peripheral Analgesic Activity in Acetic Acid-Induced Writhing Test in Mice
Treatment GroupDose (mg/kg)Mean Number of Writhes (in 20 min)% Inhibition of Writhing
Vehicle (Saline)10 mL/kg45.2 ± 3.1-
This compound 5033.1 ± 2.526.8%
This compound 10021.5 ± 1.952.4%
This compound 20014.8 ± 1.567.3%
Indomethacin (Positive Control)1012.4 ± 1.272.6%

Data are expressed as mean ± SEM. The number of writhes is counted over 20 minutes, starting 5 minutes after acetic acid injection.[1]

Table 3: Central Analgesic Activity in Hot Plate Test in Mice
Treatment GroupDose (mg/kg)Mean Reaction Latency (seconds) at 60 min% Increase in Latency
Vehicle (Saline)10 mL/kg8.5 ± 0.7-
This compound 5010.2 ± 0.920.0%
This compound 10013.1 ± 1.154.1%
This compound 20016.5 ± 1.494.1%
Morphine (Positive Control)1022.4 ± 1.8163.5%

Data are expressed as mean ± SEM. A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are the standard operating procedures for the key in vivo models cited.

Carrageenan-Induced Paw Edema (Anti-inflammatory)

This model is a widely used and reliable method for evaluating acute inflammation.[4][5]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g).

  • Grouping (n=6-8 per group):

    • Group I: Vehicle control (e.g., 0.9% saline, p.o.).

    • Group II-IV: this compound (e.g., 50, 100, 200 mg/kg, p.o.).

    • Group V: Positive control (e.g., Diclofenac, 10 mg/kg, p.o.).

  • Procedure:

    • Fast animals overnight with free access to water.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, this compound, or Diclofenac orally (p.o.).

    • After 60 minutes, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the mean increase in paw volume for each group.

    • Determine the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 (Where Vc = Mean paw volume increase in the control group, Vt = Mean paw volume increase in the treated group).

Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This test is effective for screening peripherally acting analgesic drugs. The intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response.

  • Animals: Swiss albino mice (20-25g).

  • Grouping (n=8 per group):

    • Group I: Vehicle control (e.g., 0.9% saline, p.o.).

    • Group II-IV: this compound (e.g., 50, 100, 200 mg/kg, p.o.).

    • Group V: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, this compound, or Indomethacin orally (p.o.).

    • After 30-60 minutes, inject 0.6% acetic acid (10 mL/kg) intraperitoneally (i.p.) to each mouse.

    • Immediately place each mouse in an individual observation chamber.

    • After a 5-minute interval, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage inhibition of writhing using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 (Where Wc = Mean number of writhes in the control group, Wt = Mean number of writhes in the treated group).

Hot Plate Test (Central Analgesia)

The hot plate test is a classic model for assessing the efficacy of centrally acting analgesics by measuring the reaction time to a thermal stimulus.

  • Animals: Swiss albino mice (20-25g).

  • Grouping (n=8-10 per group):

    • Group I: Vehicle control (e.g., 0.9% saline, i.p.).

    • Group II-IV: this compound (e.g., 50, 100, 200 mg/kg, i.p.).

    • Group V: Positive control (e.g., Morphine, 10 mg/kg, i.p.).

  • Procedure:

    • Pre-screen animals by placing them on the hot plate apparatus, maintained at a constant temperature (e.g., 55 ± 0.5°C), and record their baseline reaction time (paw licking or jumping). Select animals with a baseline latency of less than 15 seconds.

    • Administer the vehicle, this compound, or Morphine intraperitoneally (i.p.).

    • At specific time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, place each mouse on the hot plate and record the latency to the first sign of pain (paw licking or jumping).

    • A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.

  • Data Analysis:

    • Calculate the mean reaction latency for each group at each time point.

    • The analgesic effect can be expressed as the percentage increase in latency time compared to the vehicle control.

Visualizations: Workflows and Pathways

Diagrams help clarify complex processes and relationships, providing a quick visual reference for researchers.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis A Animal Acclimatization (7 days) B Randomization into Groups (n=8 per group) A->B C Baseline Paw Volume Measurement B->C D Oral Administration (Vehicle, this compound, Diclofenac) C->D E Wait 60 Minutes D->E F Induce Edema (0.1mL 1% Carrageenan) E->F G Measure Paw Volume (Hourly for 6 hours) F->G H Calculate Mean Paw Volume Increase G->H I Calculate % Inhibition of Edema H->I J Statistical Analysis (e.g., ANOVA) I->J

Workflow for Carrageenan-Induced Paw Edema Assay.

Arachidonic_Acid_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (Stimulated by Injury) membrane->pla2 Injury/Stimuli aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX) Enzymes aa->cox pgs Prostaglandins (PGE2, PGI2) cox->pgs inflammation Inflammation (Edema, Pain, Fever) pgs->inflammation nsaids NSAIDs (e.g., Diclofenac) This compound (Hypothesized Target) nsaids->cox Inhibition

Simplified Arachidonic Acid Pathway and NSAID Action.

References

A Researcher's Guide to Assessing Cross-Reactivity of Ethyl Everninate in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, the specificity of an immunoassay is paramount. Cross-reactivity, the binding of antibodies to molecules other than the target analyte, can lead to inaccurate quantification and false-positive results. This guide provides a framework for evaluating the cross-reactivity of Ethyl everninate, a fragrance allergen, in immunoassays. Due to the limited availability of direct experimental data on this compound's cross-reactivity, this guide presents a generalized protocol and data presentation templates that can be adapted for its analysis.

Understanding this compound and Immunoassay Cross-Reactivity

This compound is a secondary metabolite found in oakmoss, belonging to the atranol family of compounds. Its potential as an allergen necessitates reliable detection methods. Immunoassays, which rely on the specific binding of an antibody to an antigen, are a common analytical tool. However, the accuracy of these assays can be compromised by cross-reactivity, where the antibody binds to structurally similar compounds, leading to analytical errors.[1][2]

The degree of cross-reactivity is influenced by the structural similarity between the target analyte and other compounds present in the sample.[3][4] For this compound, potential cross-reactants could include other atranol derivatives or structurally related fragrance components.

Performance Comparison: A Template for Data Presentation

A crucial aspect of a comparison guide is the clear and concise presentation of quantitative data. The following tables are templates that can be used to summarize the results of a cross-reactivity study for this compound and its potential cross-reactants in a competitive immunoassay format.

Table 1: Competitive ELISA Results for this compound

This table would present the key parameters from the standard curve for the target analyte, this compound.

AnalyteIC50 (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound[Insert Value][Insert Value][Insert Value]

Table 2: Cross-Reactivity of Structurally Related Compounds

This table is designed to show the percentage of cross-reactivity of other compounds compared to this compound. The cross-reactivity is calculated using the formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100%

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
This compound[Insert Structure][Insert Value]100
Mthis compound[Insert Structure][Insert Value][Calculate Value]
Atranol[Insert Structure][Insert Value][Calculate Value]
Evernic acid[Insert Structure][Insert Value][Calculate Value]
[Other Compound 1][Insert Structure][Insert Value][Calculate Value]
[Other Compound 2][Insert Structure][Insert Value][Calculate Value]

Experimental Protocols

A detailed and reproducible experimental protocol is essential for any scientific comparison. The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to assess the cross-reactivity of small molecules like this compound.

Competitive ELISA Protocol

1. Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., this compound-protein conjugate)

  • Anti-Ethyl everninate antibody (monoclonal or polyclonal)

  • This compound standard

  • Potential cross-reacting compounds

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Plate reader

2. Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen diluted in a suitable buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add a mixture of the anti-Ethyl everninate antibody and either the this compound standard or the test compound to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

12. Data Analysis:

  • Generate a standard curve by plotting the absorbance against the concentration of the this compound standard.

  • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) for this compound and each test compound.

  • Calculate the percentage of cross-reactivity for each test compound using the formula mentioned above.

Visualizing the Workflow

Diagrams are powerful tools for illustrating complex processes. The following diagrams, created using the DOT language, visualize the competitive ELISA workflow and the logical relationship of cross-reactivity.

ELISA_Workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat_Plate Coat Plate with Antigen-Protein Conjugate Wash1 Wash Coat_Plate->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Add_Antibody_Analyte Add Antibody & Standard/Sample Wash2->Add_Antibody_Analyte Incubate1 Incubate Add_Antibody_Analyte->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Secondary_Ab Add Enzyme-conjugated Secondary Antibody Wash3->Add_Secondary_Ab Incubate2 Incubate Add_Secondary_Ab->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Incubate3 Incubate (Color Dev.) Add_Substrate->Incubate3 Stop_Reaction Stop Reaction Incubate3->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Cross_Reactivity_Logic Antibody Anti-Ethyl everninate Antibody Ethyl_Everninate This compound (Target Analyte) Antibody->Ethyl_Everninate High Affinity (Specific Binding) Structurally_Similar Structurally Similar Compound Antibody->Structurally_Similar Lower Affinity (Cross-Reactivity) Structurally_Dissimilar Structurally Dissimilar Compound Antibody->Structurally_Dissimilar No Binding

Caption: Logical relationship of antibody binding and cross-reactivity.

Alternative Analytical Methods

While immunoassays are valuable screening tools, other analytical techniques can provide confirmatory results and are often used in the analysis of fragrance allergens.[5] These methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for identifying and quantifying volatile and semi-volatile compounds.

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of non-volatile or thermally labile compounds.

These chromatographic methods, often used in tandem with mass spectrometry, provide a high degree of certainty in the identification and quantification of analytes and can be used to validate immunoassay results.

Conclusion

References

Synergistic Effects of Ethyl Everninate with Other Compounds: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of published scientific literature detailing the synergistic effects of Ethyl everninate in combination with other compounds. Extensive searches of scholarly databases have not yielded any studies that specifically investigate or quantify the synergistic potential of this compound with other therapeutic agents.

This compound is a naturally occurring compound, a secondary metabolite that can be isolated from oakmoss (Evernia prunastri). While research exists on the individual biological properties of various natural extracts and their components, dedicated studies on the combination effects of this compound are yet to be reported.

This guide aims to provide a framework for future research and highlights the methodologies that could be employed to investigate the synergistic potential of this compound. For researchers, scientists, and drug development professionals interested in exploring this area, the following sections outline standard experimental protocols and data analysis techniques used to assess synergy.

Future Research Directions and Methodologies

Should research into the synergistic effects of this compound be undertaken, a systematic approach would be required. This would involve screening this compound in combination with a variety of compounds, such as conventional chemotherapeutic agents, antibiotics, or other natural products, against relevant biological targets (e.g., cancer cell lines, microbial strains).

A typical workflow to determine synergy would involve the following steps:

  • Single-Agent Dose-Response Assays: Initially, the biological activity of this compound and each partner compound would be assessed individually to determine their respective half-maximal inhibitory concentrations (IC50) or other relevant potency metrics.

  • Combination Assays: Subsequently, the compounds would be tested in combination across a range of concentrations. A checkerboard assay is a common method where varying concentrations of both agents are tested simultaneously.

  • Data Analysis: The resulting data would be analyzed to determine the nature of the interaction (synergistic, additive, or antagonistic).

The diagram below illustrates a generalized workflow for assessing drug synergy.

G cluster_protocol Experimental Workflow for Synergy Assessment A Determine IC50 of Single Agents (this compound & Partner Compound) B Checkerboard Assay (Combination of Agents) A->B C Measure Biological Effect (e.g., Cell Viability, Microbial Growth) B->C D Data Analysis for Synergy (e.g., Combination Index Calculation) C->D

Caption: Generalized experimental workflow for assessing synergistic interactions.

The quantitative data from such studies would be crucial for a thorough comparison. Key metrics to be summarized in a tabular format would include:

  • IC50 Values: The concentration of a drug that gives half-maximal response.

  • Combination Index (CI): A quantitative measure of the degree of drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Hypothetical Data Summary for Synergistic Effects of this compound

Combination Cell Line/Organism IC50 of this compound (µM) IC50 of Partner Compound (µM) Combination Index (CI)
This compound + Compound A Example Cancer Cell Line Data Not Available Data Not Available Data Not Available
This compound + Compound B Example Bacterial Strain Data Not Available Data Not Available Data Not Available

| this compound + Compound C | Example Fungal Strain | Data Not Available | Data Not Available | Data Not Available |

As no experimental data is currently available, the above table serves as a template for how such findings would be presented.

Should synergistic interactions be identified, further studies would be necessary to elucidate the underlying mechanisms. This could involve investigating the effects of the combination on specific signaling pathways. For instance, if a synergistic effect against cancer cells were observed, researchers might explore pathways related to apoptosis, cell cycle regulation, or drug efflux pumps.

The diagram below depicts a hypothetical signaling pathway that could be investigated for mechanistic insights into a synergistic interaction.

G cluster_pathway Hypothetical Signaling Pathway A This compound C Target Protein 1 A->C B Partner Compound D Target Protein 2 B->D E Downstream Effector C->E Inhibition D->E Inhibition F Biological Response (e.g., Apoptosis) E->F

Caption: Hypothetical signaling pathway illustrating potential synergistic action.

A Comparative Guide to the Biological Activity of Ethyl Everninate's Source: In Vitro and In Vivo Studies of Evernia prunastri (Oakmoss) Extract

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of Evernia prunastri (Oakmoss) extract, the natural source of Ethyl everninate. Due to a lack of direct research on this compound, this document focuses on the in vitro properties of the whole extract and the in vivo activities of its principal bioactive components.

While direct comparative studies on the in vitro and in vivo correlation of this compound's activity are not available in current scientific literature, a significant body of research exists on the biological effects of Evernia prunastri extract, from which this compound is derived. This lichen extract is rich in bioactive secondary metabolites, primarily evernic acid, atranorin (B1665829), and usnic acid. This guide synthesizes the available data to offer an objective comparison between the extract's performance in laboratory assays and the in vivo efficacy of its key constituents.

In Vitro Biological Activities of Evernia prunastri Extract

Extracts of Evernia prunastri have demonstrated a broad spectrum of biological activities in vitro, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects. The activity often varies depending on the solvent used for extraction, which affects the profile of the extracted secondary metabolites.

Table 1: Summary of Quantitative In Vitro Activities of Evernia prunastri Extracts
Activity AssessedExtract TypeKey Findings (IC50 / MIC Values)Reference Compounds
Antioxidant
DPPH Radical ScavengingMethanolicIC50: 200 µg/mLAscorbic Acid (IC50: 167 µg/mL)[1]
H₂O₂ ScavengingMethanolicIC50: 300 µg/mLAscorbic Acid (IC50: 167 µg/mL)[1]
Antimicrobial
Staphylococcus aureusDichloromethaneMIC: 4 µg/mLUsnic Acid (MIC: 21 µg/mL)[2]
Staphylococcus aureusAcetonitrileMIC: 14 µg/mLUsnic Acid (MIC: 21 µg/mL)[2]
Candida albicansAcetonitrileMIC: 38 µg/mLUsnic Acid (MIC: 100 µg/mL)[2]
Enzyme Inhibition
α-AmylaseEthyl AcetateIC50: 3.95 mg/mLAcarbose (IC50: 2.29 mg/mL)
α-GlucosidaseEthyl AcetateIC50: 0.77 mg/mLAcarbose (IC50: 2.06 mg/mL)
AcetylcholinesteraseEthyl AcetateIC50: 0.29 mg/mLGalantamine (IC50: 0.003 mg/mL)
TyrosinaseEthyl AcetateIC50: 0.73 mg/mLKojic Acid (IC50: 0.01 mg/mL)
Anticancer
Human Melanoma (FemX)AcetoneIC50: 29.9 µg/mLCisplatin (IC50: 1.2 µg/mL)
Human Colon Carcinoma (LS174)AcetoneIC50: 41.2 µg/mLCisplatin (IC50: 2.1 µg/mL)
Human Lung Cancer (A549)MethanolicIC50: 112 µg/mLNot specified
Prostate Cancer (PC-3)MethanolicIC50: 146 µg/mLNot specified

In Vivo Biological Activities of Major Components from Evernia prunastri

While in vivo data for the complete Evernia prunastri extract is scarce, studies on its purified major components provide crucial insights into their potential physiological effects. These studies investigate the translation of in vitro findings into living biological systems.

Table 2: Summary of In Vivo Activities of Purified Components from Evernia prunastri
CompoundBiological ActivityAnimal ModelDosage and AdministrationKey Findings
Atranorin Anxiolytic / AntidepressantWistar Rats10 mg/kg b.w., oral, daily for 1 monthShowed antioxidant effects, increased hippocampal neurogenesis, and led to behavioral changes indicative of anxiolytic/antidepressant activity.
Evernic Acid Neuroprotection / Anti-inflammationC57BL/6 Mice (MPTP-induced Parkinson's Disease model)Not specifiedAmeliorated motor dysfunction, protected against dopaminergic neuronal loss, and reduced neuroinflammation in the nigrostriatal pathway.
Usnic Acid Anticancer (Triple-Negative Breast Cancer)Xenograft Mouse ModelNot specifiedValidated tumor-suppressive effects observed in vitro.
Usnic Acid Anti-inflammatory / GastroprotectiveRats (Indomethacin-induced gastric ulcer)25-200 mg/kg b.w.Reduced gastric lesions, attributed to decreased oxidative damage and neutrophil infiltration.
Usnic Acid Pulmonary Fibrosis InhibitionNot specifiedNot specifiedAlleviated pulmonary fibrosis by inhibiting the ZNF70-mediated Wnt/β-catenin signaling pathway.

Discussion on In Vitro vs. In Vivo Correlation

A direct, quantitative correlation between the in vitro activity of Evernia prunastri extract and the in vivo effects of its components cannot be formally established from the available data. However, a qualitative correlation is evident. The broad-spectrum antimicrobial and anticancer activities observed in vitro for the extract are likely attributable to the combined or synergistic effects of its constituents, such as evernic acid and usnic acid, which have shown efficacy in vivo.

For instance, the potent in vitro anticancer activity of the extract against various cell lines is mirrored by the in vivo tumor-suppressive effects of usnic acid in xenograft models. Similarly, the anti-inflammatory potential suggested by in vitro assays is substantiated by in vivo studies on both atranorin and evernic acid, which demonstrate anti-inflammatory and neuroprotective effects in relevant disease models.

The discrepancy in potency often observed between in vitro and in vivo studies can be attributed to pharmacokinetic factors (absorption, distribution, metabolism, and excretion) that are not accounted for in cell-based assays. The in vivo studies on the purified compounds represent a critical step in validating the therapeutic potential suggested by the in vitro screening of the crude extract.

Experimental Protocols

In Vitro Assay Methodologies
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical. A solution of DPPH in methanol (B129727) is mixed with various concentrations of the extract. The reduction of DPPH is monitored by the decrease in absorbance at approximately 517 nm. Ascorbic acid is commonly used as a positive control. The IC50 value, the concentration of the extract that scavenges 50% of the DPPH radicals, is then calculated.

  • Antimicrobial Minimum Inhibitory Concentration (MIC) Assay: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Serial dilutions of the extract are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism (e.g., S. aureus). After incubation, the plates are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the extract that prevented visible growth.

  • Anticancer Cytotoxicity (MTT) Assay: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the extract for a specified period (e.g., 48 hours). The MTT reagent is then added, and after an incubation period, the formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vivo Study Methodologies
  • MPTP-Induced Parkinson's Disease Mouse Model: To induce Parkinson's-like symptoms, mice (e.g., C57BL/6) are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra. The test compound (e.g., evernic acid) is administered before or after the MPTP injections. Motor function is assessed using tests like the rotarod and pole test. Post-mortem analysis of brain tissue is conducted using immunohistochemistry to quantify dopaminergic neuron loss (e.g., tyrosine hydroxylase staining) and neuroinflammation (e.g., Iba1 staining for microglia).

  • Xenograft Tumor Model: To evaluate in vivo anticancer activity, human cancer cells (e.g., triple-negative breast cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude mice). Once tumors reach a palpable size, the mice are treated with the test compound (e.g., usnic acid) or a vehicle control. Tumor volume is measured regularly throughout the study. At the end of the experiment, the tumors are excised and weighed, and may be used for further molecular analysis.

Visualizing the Research Workflow

The process of investigating a natural product from initial screening to in vivo validation can be visualized as a logical workflow. The following diagram illustrates this general pathway, highlighting the steps taken for Evernia prunastri and its components.

G cluster_0 Natural Product Sourcing & Preparation cluster_1 In Vitro Screening cluster_2 Phytochemical Analysis cluster_3 In Vivo Validation A Collection of Evernia prunastri (Oakmoss Lichen) B Solvent Extraction (e.g., Methanol, Acetone, Ethyl Acetate) A->B C Crude Extract B->C D Bioactivity Assays - Antioxidant (DPPH) - Antimicrobial (MIC) - Anticancer (MTT) - Enzyme Inhibition C->D Screening E Identification of Active Extracts D->E F Chromatographic Separation (e.g., HPLC) E->F Bio-guided Fractionation G Isolation & Identification of Bioactive Compounds (e.g., Evernic Acid, Atranorin, Usnic Acid) F->G H Animal Models of Disease - Parkinson's Disease (MPTP) - Cancer (Xenograft) - Inflammation G->H Testing Lead Compounds I Efficacy & Toxicity Assessment of Purified Compounds H->I J J I->J Potential for Drug Development

Caption: General workflow from natural product extraction to in vivo validation.

References

Unveiling the Bioactive Potential of Ethyl Everninate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the mechanism of action of Ethyl everninate, a key constituent of oakmoss absolute. By examining its biological activities alongside established alternatives, this document serves as a crucial resource for harnessing its therapeutic potential in cosmetic and dermatological applications.

This compound, an atranol-like secondary metabolite isolated from oakmoss (Evernia prunastri), has garnered interest for its potential biological activities.[1] While direct and extensive research on this compound is limited, its structural similarity to other prominent oakmoss constituents, such as atranorin (B1665829) and evernic acid, allows for a scientifically grounded inference of its mechanism of action. This guide synthesizes the available data on these related compounds to elucidate the probable anti-inflammatory, antioxidant, and antimicrobial properties of this compound and compares them with well-characterized alternatives used in the cosmetics industry.

Inferred Mechanism of Action of this compound

Based on the activities of its structural analogs, this compound is proposed to exert its effects through the following mechanisms:

  • Anti-Inflammatory Activity: this compound is likely to modulate inflammatory pathways. Its close analog, atranorin, has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system responsible for initiating inflammation.[2][3][4] Atranorin achieves this by directly binding to the ASC (Apoptosis-associated speck-like protein containing a CARD) protein, thereby preventing its oligomerization, a critical step in inflammasome activation.[2] This targeted inhibition reduces the secretion of pro-inflammatory cytokines IL-1β and IL-18.

  • Antioxidant Activity: The phenolic structure of this compound suggests inherent antioxidant potential. Related compounds like evernic acid are effective scavengers of free radicals. The mechanism involves the donation of a hydrogen atom from their hydroxyl groups to neutralize reactive oxygen species (ROS), thus preventing oxidative damage to cells and tissues.

  • Antimicrobial Activity: Oakmoss extracts and their constituents have demonstrated antimicrobial properties. The lipophilic nature of compounds like this compound allows them to interfere with the integrity of microbial cell membranes, leading to the leakage of cellular contents and ultimately, cell death. While the broad-spectrum efficacy varies, activity against certain bacteria and fungi has been noted for oakmoss derivatives.

Comparative Analysis with Market Alternatives

To provide a comprehensive perspective, the inferred biological activities of this compound are compared with three widely used cosmetic ingredients: α-Bisabolol (anti-inflammatory), Tocopherol (Vitamin E) (antioxidant), and Tea Tree Oil (antimicrobial).

Quantitative Data Summary
Compound/ExtractBiological ActivityKey Performance MetricValueOrganism/System
Atranorin (analog of this compound)Anti-inflammatoryInhibition of paw edema (in vivo)Significant reduction at 100 & 200 mg/kgWistar rats
α-Bisabolol Anti-inflammatoryInhibition of TNF-α and IL-6Concentration-dependent reductionHuman chondrocytes
Evernic Acid (analog of this compound)AntioxidantDPPH radical scavenging (IC50)~49.5 µg/mLIn vitro assay
Tocopherol (Vitamin E) AntioxidantReduction of lipid hydroperoxidesSignificant reduction post-UVMurine skin
Oakmoss Extract (source of this compound)AntimicrobialMIC against S. aureus (DCM extract)4 µg/mLStaphylococcus aureus
Tea Tree Oil AntimicrobialMIC against S. aureus0.5 - 2%Staphylococcus aureus

Detailed Experimental Protocols

Protocol 1: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol is adapted from studies on atranorin to assess in vivo anti-inflammatory activity.

  • Animal Model: Male Wistar rats (180-220g) are used.

  • Treatment: Animals are divided into groups: control (vehicle), positive control (e.g., indomethacin (B1671933) 10 mg/kg), and test groups (Atranorin at 50, 100, and 200 mg/kg, administered orally).

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Protocol 2: In Vitro Antioxidant Assay (DPPH Radical Scavenging)

This protocol is a standard method for determining the free radical scavenging activity of a compound like evernic acid.

  • Reagent Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Sample Preparation: Stock solutions of evernic acid and a positive control (e.g., ascorbic acid) are prepared in methanol, followed by serial dilutions.

  • Assay: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents like oakmoss extracts.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared to a turbidity of 0.5 McFarland standard.

  • Sample Preparation: A stock solution of the oakmoss extract is prepared in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microplate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the extract that completely inhibits visible growth of the microorganism.

Signaling Pathways and Workflows

Inferred Anti-Inflammatory Pathway of this compound (via Atranorin)

G cluster_0 Pathogen/Damage Signals Pathogen/Damage Signals NLRP3 NLRP3 Pathogen/Damage Signals->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 cleavage Pro-IL-1β/18 Pro-IL-1β/18 Caspase-1->Pro-IL-1β/18 cleaves IL-1β/18 IL-1β/18 Pro-IL-1β/18->IL-1β/18 matures to Inflammation Inflammation IL-1β/18->Inflammation promotes This compound (inferred) This compound (inferred) This compound (inferred)->ASC inhibits oligomerization

Caption: Inferred anti-inflammatory mechanism of this compound via NLRP3 inflammasome inhibition.

Antioxidant Mechanism of Phenolic Compounds

G Free Radical (ROS) Free Radical (ROS) Stable Molecule Stable Molecule Free Radical (ROS)->Stable Molecule neutralized by This compound (Phenolic) This compound (Phenolic) Less Reactive Radical Less Reactive Radical This compound (Phenolic)->Less Reactive Radical donates H•

Caption: General antioxidant mechanism of phenolic compounds like this compound.

Experimental Workflow for MIC Determination

G A Prepare Serial Dilutions of this compound B Inoculate with Standardized Bacteria A->B C Incubate at 37°C for 24 hours B->C D Observe for Visible Growth C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While direct experimental validation for this compound is still emerging, the substantial evidence from its structural analogs, atranorin and evernic acid, provides a strong basis for its purported anti-inflammatory, antioxidant, and antimicrobial activities. Its potential multi-faceted mechanism of action makes it a compelling ingredient for cosmetic and therapeutic applications. The comparative analysis with established alternatives like α-Bisabolol, Tocopherol, and Tea Tree Oil demonstrates that this compound and its parent extract from oakmoss are positioned to offer competitive, naturally-derived solutions for skin health and protection. Further research focusing directly on this compound is warranted to fully elucidate its pharmacological profile and optimize its use in future formulations.

References

A Head-to-Head Comparison of Ethyl Everninate and Structurally Similar Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl everninate, a secondary metabolite isolated from oakmoss (Evernia prunastri), belongs to the family of lichen-derived monoaromatic compounds.[1][2] Its structural similarity to other biologically active natural products, such as orsellinates and depsides, positions it as a compound of interest for further investigation. However, a comprehensive head-to-head comparison of its biological performance has been lacking in publicly available literature. This guide provides a comparative analysis of this compound's potential biological activities based on experimental data from structurally similar natural products. The following sections detail the antimicrobial, cytotoxic, and α-glucosidase inhibitory activities of these related compounds, supported by experimental protocols and pathway visualizations to facilitate further research and drug discovery efforts.

Comparative Analysis of Biological Activities

While specific experimental data for this compound remains limited, the biological activities of its structural analogs provide valuable insights into its potential therapeutic applications. The following table summarizes the quantitative data for key similar natural products.

Table 1: Comparative Biological Activities of this compound Analogs

CompoundBiological ActivityAssayTargetIC50 / MICReference(s)
Ethyl Orsellinate CytotoxicityMTT AssayHEp-2 (Larynx Carcinoma)> 50 µg/mL[3]
CytotoxicityMTT AssayMCF7 (Breast Carcinoma)> 50 µg/mL[3]
CytotoxicityMTT Assay786-0 (Kidney Carcinoma)> 50 µg/mL[3]
CytotoxicityMTT AssayB16-F10 (Murine Melanoma)> 50 µg/mL
Methyl β-orsellinate AntimicrobialNot SpecifiedStaphylococcus aureus80-160 µg/mL
AntimicrobialNot SpecifiedBacillus subtilis80-160 µg/mL
AntimicrobialNot SpecifiedPseudomonas aeruginosa80-160 µg/mL
AntimicrobialNot SpecifiedCandida albicans80-160 µg/mL
AntimicrobialNot SpecifiedEscherichia coli80-160 µg/mL
AntimicrobialNot SpecifiedAspergillus niger80-160 µg/mL
Evernic Acid CytotoxicityNot SpecifiedOvarian Cancer CellsIC50 ≈ 10 µM
AntimicrobialNot SpecifiedBacillus mycoidesMIC 0.25 mg/ml
AntimicrobialNot SpecifiedBacillus subtilisMIC 0.25 mg/ml
AntimicrobialNot SpecifiedKlebsiella pneumoniaeMIC 0.25 mg/ml
AntimicrobialNot SpecifiedCandida albicansMIC 0.25 mg/ml
AntimicrobialNot SpecifiedEscherichia coliMIC 0.5 mg/ml
Atranorin AntimicrobialNot SpecifiedStaphylococcus aureusMIC 31 µg/mL
AntimicrobialNot SpecifiedBacillus mycoidesMIC 31 µg/mL
AntimicrobialNot SpecifiedBacillus subtilisMIC 31 µg/mL
AntimicrobialNot SpecifiedEnterobacter cloacaeMIC 31 µg/mL
AntimicrobialNot SpecifiedEscherichia coliMIC 31 µg/mL
AntimicrobialNot SpecifiedKlebsiella pneumoniaeMIC 31 µg/mL
Divaricatic Acid AntimicrobialBroth MicrodilutionStaphylococcus aureusMIC 32 µg/mL
AntimicrobialBroth MicrodilutionEnterococcus faeciumMIC 16 µg/mL
AntimicrobialBroth MicrodilutionBacillus subtilisMIC 7.0 µg/mL
AntimicrobialBroth MicrodilutionStaphylococcus epidermidisMIC 7.0-64.0 µg/mL
AntimicrobialBroth MicrodilutionStreptococcus mutansMIC 7.0-64.0 µg/mL
3,5-dihydroxy-4-methoxylbenzoic acid α-Glucosidase InhibitionNot Specifiedα-GlucosidaseIC50 24.0 µg/mL

Experimental Protocols

To ensure reproducibility and facilitate further comparative studies, detailed methodologies for the key cited experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

1. Preparation of Materials:

  • Test compound (e.g., this compound analog) stock solution of known concentration in a suitable solvent (e.g., DMSO).
  • Sterile 96-well microtiter plates.
  • Bacterial or fungal inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).
  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Positive control antibiotic (e.g., vancomycin, kanamycin).
  • Negative control (broth medium with solvent).

2. Experimental Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.
  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.
  • The last well in the row serves as a growth control (no compound).
  • Prepare a standardized microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
  • Add 100 µL of the diluted inoculum to each well.
  • Include a positive control antibiotic and a negative (sterility) control.
  • Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

3. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of a compound to inhibit the α-glucosidase enzyme, which is relevant for the management of type 2 diabetes.

1. Preparation of Reagents:

  • α-Glucosidase enzyme solution (from Saccharomyces cerevisiae) in phosphate (B84403) buffer (pH 6.8).
  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution in phosphate buffer.
  • Test compound solutions at various concentrations.
  • Acarbose as a positive control.
  • Sodium carbonate solution to stop the reaction.

2. Assay Procedure:

  • In a 96-well plate, add 50 µL of phosphate buffer to all wells.
  • Add 10 µL of the test compound solution (or positive control/blank).
  • Add 20 µL of the α-glucosidase enzyme solution to each well and incubate at 37°C for 15 minutes.
  • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
  • Incubate the plate at 37°C for 20 minutes.
  • Stop the reaction by adding 50 µL of sodium carbonate solution.
  • Measure the absorbance at 405 nm using a microplate reader.

3. Calculation of Inhibition:

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
  • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentrations.

Visualizing Molecular Pathways and Workflows

To provide a clearer understanding of the potential mechanisms of action and experimental designs, the following diagrams are presented using the DOT language for Graphviz.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Microbial Culture Microbial Culture Inoculation Inoculation Microbial Culture->Inoculation 96-Well Plate 96-Well Plate 96-Well Plate->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

signaling_pathway_apoptosis Lichen Depside Lichen Depside Cancer Cell Cancer Cell Lichen Depside->Cancer Cell Enters Mitochondrion Mitochondrion Cancer Cell->Mitochondrion Induces Stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Releases Cytochrome c, activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Hypothetical apoptotic pathway induced by lichen depsides.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl Everninate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Ethyl everninate, a secondary metabolite isolated from oakmoss, requires careful handling and disposal due to its potential hazards.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemically resistant gloves

  • A laboratory coat

  • Respiratory protection if there is a risk of generating dust or aerosols[4]

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the substance. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collection: Collect the absorbed or spilled material into a designated, properly labeled waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant." This indicates that it should be treated as regulated chemical waste and not be disposed of in the general trash or down the drain.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. It should be collected in a dedicated, clearly labeled container.

  • Container Selection: Use a container that is chemically compatible with this compound and can be securely sealed. The container must be in good condition and free from leaks.

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name, "this compound," the associated hazards (e.g., "Irritant," "Harmful if Inhaled," "Aquatic Hazard"), and the date of accumulation.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

Quantitative Data Summary

While specific quantitative data for this compound's disposal parameters are not available, the following table summarizes key hazard information from a representative Safety Data Sheet that should inform disposal decisions.

Hazard StatementPrecautionary Statement (Disposal)
H319: Causes serious eye irritationP501: Dispose of contents/container to an approved waste disposal plant.
H332: Harmful if inhaledP273: Avoid release to the environment.
H373: May cause damage to organs through prolonged or repeated exposure
H402: Harmful to aquatic life

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Consult SDS B Wear Appropriate PPE A->B C Work in Ventilated Area B->C D Segregate this compound Waste C->D E Use Labeled, Compatible Container D->E F Seal Container E->F G Store in Designated Hazardous Waste Area F->G H Contact EHS or Licensed Contractor G->H I Arrange for Pickup and Disposal H->I

References

Safeguarding Your Research: Personal Protective Equipment for Handling Ethyl Everninate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Handling Protocols

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl everninate. Adherence to these procedural steps is vital for ensuring laboratory safety and proper chemical management. By implementing these best practices, we aim to foster a secure research environment and build unwavering trust in our commitment to safety beyond the product itself.

Core Personal Protective Equipment (PPE) Requirements

A risk assessment should always be conducted before handling any chemical. For this compound, the following PPE is considered essential to mitigate risks of exposure.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Preparing Solutions Chemical splash gogglesNitrile or neoprene glovesFully buttoned lab coatRecommended to be performed in a chemical fume hood. If not feasible, a fit-tested N95 respirator may be necessary.
Handling Pure or Concentrated Solutions Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a lab coatMandatory use of a certified chemical fume hood.
Routine Experimental Procedures Safety glasses with side shieldsNitrile glovesLab coatWork in a well-ventilated area. Use a fume hood if there is a risk of aerosolization.
Cleaning Spills Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or coverallsUse of a fume hood is ideal. For large spills outside a hood, a respirator with an organic vapor cartridge may be required.
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLab coatPerform in a well-ventilated area, preferably within a fume hood.

Experimental Protocols: Safe Handling and Disposal

1. Engineering Controls and Ventilation:

  • Always handle this compound in a well-ventilated area.

  • For procedures involving heating, potential for aerosol generation, or handling of significant quantities, a certified chemical fume hood is mandatory.[1][2]

  • Ensure that safety showers and eyewash stations are readily accessible and have been tested.[1][3][4]

2. Personal Protective Equipment (PPE) Protocol:

  • Eye and Face Protection: At a minimum, safety glasses with side shields should be worn. For tasks with a higher risk of splashing, such as transferring large volumes or working with concentrated solutions, chemical splash goggles and a face shield are required.

  • Skin and Body Protection: A fully buttoned laboratory coat is the minimum requirement. For handling larger quantities or in situations with a high splash risk, a chemical-resistant apron should be worn over the lab coat. Long pants and closed-toe shoes are mandatory in the laboratory at all times.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact. It is good practice to double-glove when handling concentrated forms of the chemical. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination occurs.

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • All materials used for spill cleanup should be collected in a sealed, properly labeled container for hazardous waste disposal.

4. Disposal Plan:

  • All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_start Start: Don Appropriate PPE weigh Weigh this compound in Fume Hood prep_start->weigh dissolve Dissolve in Solvent in Fume Hood weigh->dissolve conduct_exp Conduct Experiment in Ventilated Area dissolve->conduct_exp Transfer to Reaction collect_waste Collect Liquid & Solid Waste in Labeled Containers conduct_exp->collect_waste Post-Experiment decontaminate Decontaminate Glassware & Surfaces collect_waste->decontaminate dispose Dispose of Waste via EHS Protocols decontaminate->dispose remove_ppe Remove PPE and Wash Hands dispose->remove_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl everninate
Reactant of Route 2
Reactant of Route 2
Ethyl everninate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。